Ethyl L-histidinate dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWDMXNJDWMHCN-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93923-84-3 | |
| Record name | Ethyl L-histidinate dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-histidinate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Ethyl L-histidinate Dihydrochloride
Abstract
Ethyl L-histidinate dihydrochloride is a crucial derivative of the essential amino acid L-histidine, widely utilized in pharmaceutical development, biochemical research, and as a component in nutritional supplements.[1] Its enhanced solubility and stability compared to the parent amino acid make it a valuable precursor in various synthetic pathways. This guide provides a comprehensive, technically detailed protocol for the synthesis and purification of this compound, grounded in established chemical principles. The methodologies presented are designed to be robust and reproducible, ensuring high purity and yield of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering not just a set of instructions, but a thorough explanation of the underlying chemical logic to empower effective and safe laboratory practice.
Introduction and Significance
L-histidine, with its unique imidazole side chain, plays a pivotal role in a multitude of biological processes, including enzyme catalysis, metal ion chelation, and proton transport. The esterification of L-histidine to its ethyl ester form, and its subsequent conversion to the dihydrochloride salt, significantly enhances its utility in organic synthesis. The resulting compound, this compound, exhibits improved solubility in organic solvents, facilitating its use in peptide synthesis and other derivatization reactions where the free amino acid would be intractable.[1]
This guide will focus on the most common and efficient method for the synthesis of this compound: the Fischer esterification of L-histidine using ethanol in the presence of an acid catalyst, followed by the formation of the dihydrochloride salt. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and outline a rigorous purification strategy to obtain a product of high purity, suitable for demanding research and development applications.
Chemical Structures and Properties
A clear understanding of the molecular characteristics of the starting material and the final product is fundamental to successful synthesis.
| Compound | Molecular Formula | Molecular Weight | Appearance | Key Properties |
| L-Histidine | C₆H₉N₃O₂ | 155.15 g/mol | White crystalline powder | Zwitterionic, high melting point, soluble in water, poorly soluble in ethanol. |
| This compound | C₈H₁₅Cl₂N₃O₂ | 256.13 g/mol | Light beige powder[1] | Highly soluble in water and ethanol, stable crystalline solid. |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a one-pot reaction involving the esterification of L-histidine with ethanol, catalyzed by a strong acid which also serves to form the dihydrochloride salt. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with ethanol to generate HCl in situ, which acts as the catalyst for the Fischer esterification, and also drives the reaction forward by reacting with the water produced.[2][3]
Reaction Mechanism
The overall reaction can be visualized as follows:
Figure 1: Overall reaction scheme for the synthesis of this compound.
The mechanism proceeds in two key stages:
-
Formation of the Acid Catalyst: Thionyl chloride reacts with ethanol to generate hydrogen chloride (HCl) and sulfur dioxide (SO₂). The in situ generation of anhydrous HCl is crucial for the subsequent esterification.
-
Fischer Esterification: The generated HCl protonates the carbonyl oxygen of the carboxylic acid group of L-histidine, making the carbonyl carbon more electrophilic.[4] Ethanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester. The amino group and the imidazole nitrogen are also protonated by the excess HCl to form the stable dihydrochloride salt.
Detailed Experimental Protocol
Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[5] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
Materials:
-
L-Histidine
-
Anhydrous Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend L-histidine in anhydrous ethanol. The typical ratio is approximately 10 mL of ethanol per gram of L-histidine.
-
Cooling: Cool the suspension to 0 °C in an ice bath. This is critical to control the initial exothermic reaction between thionyl chloride and ethanol.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled and stirring suspension via a dropping funnel over a period of 30-60 minutes. A molar excess of thionyl chloride (typically 1.5 to 2.0 equivalents relative to L-histidine) is used to ensure complete reaction and to drive the equilibrium towards the product.
-
Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol and any remaining volatile byproducts using a rotary evaporator.
-
Precipitation and Isolation: The resulting crude product, a viscous oil or solid, is then triturated with anhydrous diethyl ether. This will induce the precipitation of the this compound as a white or off-white solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold, anhydrous diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Purification of this compound
While the initial precipitation with diethyl ether yields a relatively pure product, for applications requiring very high purity, recrystallization is the preferred method.
Recrystallization Protocol
The choice of solvent system for recrystallization is critical. A mixture of ethanol and diethyl ether is commonly employed.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot absolute ethanol.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The product will begin to crystallize. To maximize the yield, the flask can be placed in an ice bath or refrigerator for several hours once it has reached room temperature.
-
Antisolvent Addition (Optional): If crystallization is slow or incomplete, the slow addition of an antisolvent like anhydrous diethyl ether can induce further precipitation.[6]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-ether mixture, and dry under vacuum as described previously.
Purification Workflow
Figure 2: Step-by-step workflow for the purification of this compound.
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, several analytical techniques should be employed.
| Analytical Technique | Expected Results |
| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic peaks corresponding to the ethyl group (a triplet and a quartet), the protons of the histidine backbone, and the imidazole ring protons. The integration of these peaks should be consistent with the molecular structure. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the ester carbonyl carbon. |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the cation (Ethyl L-histidinate). |
| Melting Point | The melting point of the purified product should be sharp and consistent with the literature value (approximately 207 °C with decomposition). |
| Purity (e.g., by HPLC) | High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product, which should ideally be ≥99%.[1] |
Safety and Handling
This compound is classified as a skin and eye irritant.[5][7][8] It may also cause respiratory irritation.[7][8] Therefore, it is essential to handle the compound in a well-ventilated area, wearing appropriate PPE. In case of contact with skin or eyes, rinse immediately with plenty of water.[5][9] If inhaled, move to fresh air.[5][9] Always consult the Safety Data Sheet (SDS) before handling this chemical.[5][9]
Conclusion
The synthesis and purification of this compound, while requiring careful attention to detail and adherence to safety protocols, is a straightforward and reproducible process. The Fischer esterification method using thionyl chloride in ethanol offers an efficient one-pot synthesis. Subsequent purification by recrystallization yields a high-purity product suitable for a wide range of applications in research and development. By understanding the chemical principles behind each step, researchers can confidently and safely produce this valuable synthetic intermediate.
References
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ResearchGate. I have L-histidine hydrochloride monohydrate. Help me, please, how can I eliminate HCl and water molecule to obtain L-histidine only? [Link]
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ResearchGate. How to convert amino acid to its hydrochloride? [Link]
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National Institutes of Health. Synthesis, characterization, and thermal and computational investigations of the l-histidine bis(fluoride) crystal. [Link]
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EPO. SYNTHESIS OF HISTAMINE DIHYDROCHLORIDE - Patent 1140857. [Link]
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ResearchGate. What is the esterification procedure for L-Histidine ? [Link]
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SciELO. Article. [Link]
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PrepChem.com. Synthesis of K. L-Histidine, methyl ester, dihydrochloride. [Link]
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ResearchGate. Fine Dosage of Antisolvent in the Crystallization of L-Histidine: Effect on Polymorphism | Request PDF. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
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Suranaree University of Technology. EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. [Link]
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ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. [Link]
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Carl ROTH. Safety Data Sheet: L-Histidine hydrochloride monohydrate. [Link]
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ResearchGate. Growth and characterization of L-histidine hydrochloride monohydrate single crystals | Request PDF. [Link]
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An In-depth Technical Guide to Investigating the Antioxidant Properties of Ethyl L-histidinate dihydrochloride
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2][3] This has spurred intensive research into novel antioxidant compounds with therapeutic potential. Ethyl L-histidinate dihydrochloride, a stable ester derivative of the essential amino acid L-histidine, presents a compelling candidate for investigation. L-histidine and its related dipeptides, such as carnosine, are known to possess significant antioxidant properties, primarily through mechanisms of direct radical scavenging and metal ion chelation.[4][5] This guide provides a comprehensive framework for the systematic evaluation of this compound's antioxidant capacity, detailing the causality behind experimental choices and presenting a suite of validated in vitro and cell-based assays.
Introduction: The Rationale for Investigating this compound
The essential amino acid L-histidine contributes to the body's physiological antioxidant defenses.[4] Its imidazole ring is particularly effective at scavenging damaging species like the hydroxyl radical and singlet oxygen and can interfere with redox reactions involving metal ions.[4] The derivatization of L-histidine to its ethyl ester form, this compound, is primarily a strategy to enhance its solubility and stability, potentially improving its bioavailability for therapeutic applications.[6] This guide outlines a logical, multi-tiered approach to rigorously characterize its antioxidant potential, moving from fundamental chemical reactivity to activity within a biological context.
Compound Profile: this compound
Before commencing any experimental evaluation, a thorough understanding of the test article's physicochemical properties is paramount.
| Property | Value | Source |
| Synonyms | L-His-OEt·2HCl | [6] |
| Molecular Formula | C₈H₁₃N₃O₂·2HCl | [6] |
| Molecular Weight | 256.18 g/mol | [6] |
| CAS Number | 35166-54-2 | [6] |
| Appearance | Light beige powder | [6] |
| Purity | ≥ 99% | [6] |
| Storage | Store at ≤ -4 °C | [6] |
The dihydrochloride salt form enhances the compound's stability and solubility in aqueous buffers, which is a critical consideration for designing robust and reproducible bioassays.
Tier 1: In Vitro Chemical Antioxidant Capacity
The initial phase of investigation focuses on cell-free assays to determine the direct chemical reactivity of this compound with stable free radicals and its ability to participate in redox reactions. These assays are cost-effective, rapid, and provide a fundamental baseline of antioxidant potential. We will employ a panel of assays based on different mechanisms—Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)—to build a comprehensive reactivity profile.
Caption: General workflow for in vitro antioxidant capacity assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Expertise & Causality: The DPPH assay is a cornerstone of antioxidant screening. It utilizes a stable free radical, DPPH•, which has a deep violet color. When an antioxidant donates a hydrogen atom or electron to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. This decolorization is directly proportional to the radical scavenging activity of the compound and is measured spectrophotometrically. This assay is selected for its simplicity, stability of the radical, and high reproducibility.
-
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.
-
Reaction Setup: In a 96-well microplate, add 50 µL of each concentration of the test compound or positive control to triplicate wells.
-
Initiation: Add 150 µL of the DPPH solution to each well. Include a blank control containing only methanol and a negative control containing the test compound solvent and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Data Analysis: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Expertise & Causality: The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS•+ radical cation. This radical is generated by reacting ABTS with potassium persulfate. The resulting blue-green radical has a distinct absorption spectrum. Antioxidants neutralize this radical cation, causing a loss of color. The advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds and its sensitivity at various pH levels, making it a versatile complement to the DPPH assay.[7]
-
Protocol:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Setup: In a 96-well plate, add 20 µL of various concentrations of this compound or a positive control (e.g., Trolox).
-
Initiation: Add 180 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation & Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Expertise & Causality: Unlike the radical scavenging assays, FRAP directly measures the electron-donating capacity of a compound.[7] The principle is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by the antioxidant at low pH. The intensity of the blue color is proportional to the reducing power of the sample. This assay provides a different but complementary measure of antioxidant action, focusing purely on SET mechanisms.[7]
-
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Reaction Setup: In a 96-well plate, add 20 µL of various concentrations of this compound, a positive control (e.g., FeSO₄ or Trolox), or a blank (solvent).
-
Initiation: Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Analysis: Construct a standard curve using a known concentration of FeSO₄. The FRAP value of the sample is expressed as micromolar ferrous equivalents (µM Fe(II)) or Trolox equivalents.
-
Data Presentation: In Vitro Assays
Hypothetical Data Summary
| Assay | Parameter | This compound | Ascorbic Acid (Control) | Trolox (Control) |
|---|---|---|---|---|
| DPPH | IC₅₀ (µM) | 150.5 ± 12.3 | 25.1 ± 2.1 | 45.8 ± 3.9 |
| ABTS | IC₅₀ (µM) | 98.7 ± 9.5 | 15.6 ± 1.5 | 30.2 ± 2.7 |
| FRAP | Value (µM Fe(II)/mM) | 850.2 ± 65.4 | 1950.4 ± 110.2 | 1100.6 ± 98.1 |
Tier 2: Cellular Antioxidant Activity (CAA) Assay
While in vitro assays are crucial for initial screening, they lack biological relevance. They do not account for factors like cell uptake, metabolism, or localization of the compound. The CAA assay bridges this gap by measuring antioxidant activity within a cellular environment.[8]
DCFH-DA (2',7'-dichlorofluorescin diacetate) Cellular Assay
-
Expertise & Causality: This assay is the industry standard for quantifying intracellular ROS scavenging.[8] The probe, DCFH-DA, is a cell-permeant, non-fluorescent molecule. Once inside the cell, cellular esterases cleave the acetate groups, trapping the now polar and non-fluorescent DCFH molecule.[8][9] In the presence of ROS (induced experimentally by a generator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant, like this compound, will enter the cell and scavenge the induced ROS, thereby preventing the oxidation of DCFH and reducing the fluorescent signal. The degree of fluorescence inhibition is a direct measure of the compound's cellular antioxidant activity.
Caption: Proposed dual antioxidant mechanisms of Ethyl L-histidinate.
-
Direct Radical Scavenging: The positive results in the DPPH and ABTS assays suggest a capacity for direct interaction with free radicals. The imidazole ring of histidine is known to be an efficient scavenger of highly reactive species like the hydroxyl radical (•OH) and singlet oxygen (¹O₂). [4]This is a critical protective mechanism against lipid peroxidation and DNA damage.
-
Metal Ion Chelation: The FRAP assay result indicates a strong reducing (electron-donating) capacity. This is consistent with the ability of the imidazole nitrogen atoms to act as electron donors and chelate transition metal ions such as iron (Fe²⁺) and copper (Cu⁺). [10]By sequestering these ions, this compound can prevent their participation in the Fenton and Haber-Weiss reactions, which are major sources of cytotoxic hydroxyl radicals in biological systems.
Conclusion and Future Directions
This guide provides a validated, multi-tiered strategy for characterizing the antioxidant properties of this compound. The proposed workflow, progressing from simple chemical assays to a more complex cell-based model, offers a robust method for establishing both the potency and biological relevance of its antioxidant activity.
The hypothetical data suggest that this compound is a moderate antioxidant with activity demonstrated across multiple mechanisms. Its efficacy in the cellular assay underscores its potential to be bioactive.
Future research should focus on:
-
In Vivo Efficacy: Testing the compound in animal models of diseases underpinned by oxidative stress, such as ischemia-reperfusion injury or neurodegenerative disorders.
-
Endogenous Enzyme Modulation: Investigating whether the compound can upregulate the expression of endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase).
-
Metabolic Stability: Determining the rate of hydrolysis of the ethyl ester in vivo to release L-histidine and assessing the relative contributions of the ester and the parent amino acid to the observed effects.
-
Structure-Activity Relationship (SAR): Synthesizing and testing other histidine derivatives to optimize antioxidant activity and pharmacokinetic properties.
By following this structured investigative approach, researchers can build a comprehensive and compelling case for the potential of this compound as a novel therapeutic agent for combating oxidative stress-related diseases.
References
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Antioxidant characteristics of L-histidine. FAO AGRIS. [Link]
-
Exploring the Antioxidant Properties of L-Histidine HCl. Wuxi Jinghai Amino Acid Co., Ltd. [Link]
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Antioxidant characteristics of L-histidine. Semantic Scholar. [Link]
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Biochemistry, Histidine. NCBI Bookshelf. [Link]
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Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. [Link]
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Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... ResearchGate. [Link]
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Oxidative Stress in Health and Disease. PMC. [Link]
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antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga. [Link]
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Oxidative Stress: Causes, Symptoms & Treatment. Cleveland Clinic. [Link]
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Benefits and Adverse Effects of Histidine Supplementation. PubMed. [Link]
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Oxidative stress. Wikipedia. [Link]
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In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. PMC. [Link]
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Cell Based Exogenous Antioxidant Assay. [Link]
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Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]
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Oxidative Stress In Disease. News-Medical.Net. [Link]
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Oxidative Stress: Harms and Benefits for Human Health. PMC. [Link]
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ROS Detection in Adherent Cells via DCFH DA Staining. YouTube. [Link]
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Methodological & Application
Protocol for incorporating Ethyl L-histidinate dihydrochloride into a peptide sequence
Application Note & Protocol
Topic: Strategic Incorporation of Ethyl L-histidinate dihydrochloride into a Peptide Sequence
Introduction: The Strategic Role of Histidine and its Derivatives in Peptide Synthesis
Histidine is a unique amino acid, conferring critical biological activity and structural properties to peptides and proteins. Its imidazole side chain, with a pKa near physiological pH, allows it to act as a proton donor or acceptor, making it a frequent participant in enzymatic catalytic sites and metal-binding domains.[1] However, the very reactivity that makes histidine functionally valuable also presents significant challenges during chemical peptide synthesis. The imidazole ring can interfere with coupling reactions, and the α-carbon is notoriously susceptible to racemization.[2][3]
This guide provides a detailed protocol and the underlying chemical principles for incorporating this compound into a peptide sequence. The use of a C-terminal ester, such as the ethyl ester, offers a distinct advantage by protecting the carboxyl group during the initial coupling step, while the dihydrochloride salt form ensures stability during storage.[4] This protocol is designed for researchers, chemists, and drug development professionals aiming to leverage this versatile building block while mitigating common synthetic pitfalls. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible methodology.
Reagent Profile: this compound
A thorough understanding of the starting material is fundamental to a successful synthesis.
-
Structure: this compound is the ethyl ester of L-histidine, supplied as a salt with two equivalents of hydrogen chloride. The HCl molecules protonate both the α-amino group and one of the imidazole nitrogen atoms.
-
Appearance: Typically a white to off-white crystalline powder.[5]
-
Solubility: The dihydrochloride salt is generally soluble in water and polar organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1][5][6] Its solubility in less polar solvents commonly used in peptide synthesis, such as Dichloromethane (DCM), is limited.[7]
-
Key Consideration: The presence of the dihydrochloride necessitates a crucial neutralization step. The α-amino group must be deprotonated to its free amine form to become nucleophilic and participate in amide bond formation.
The Challenge of Histidine: Preventing Racemization
The primary obstacle in coupling histidine derivatives is the high risk of racemization. The imidazole side chain's π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated carboxyl group. This leads to the formation of an oxazolinone intermediate, which readily tautomerizes, scrambling the stereocenter and resulting in a mixture of L- and D-isomers.[2][8]
Minimizing racemization requires a carefully orchestrated coupling strategy, primarily involving:
-
Side-Chain Protection: Protecting the imidazole ring, particularly the τ-nitrogen, can sterically hinder its interference. Common protecting groups include Trityl (Trt), t-butoxymethyl (Bom), and Tosyl (Tos).[2][9] While Ethyl L-histidinate itself lacks a dedicated side-chain protecting group, the protonation of the imidazole in the dihydrochloride form offers some degree of deactivation.
-
Optimized Coupling Reagents: The choice of coupling reagent and additives is critical. Uronium/aminium salts like HBTU and HATU, when used with a base, are effective. However, the gold standard for suppressing racemization often involves carbodiimides like Diisopropylcarbodiimide (DIC) in the presence of a nucleophilic additive such as 1-Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl Cyanohydroxyiminoacetate (Oxyma Pure).[8][10][11] These additives form an active ester intermediate that is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.
Experimental Workflow: Synthesis and Incorporation
The following diagram outlines the key stages for incorporating this compound into a growing peptide chain. This workflow assumes a solution-phase approach where the N-protected peptide acid is activated and then coupled with the neutralized histidine ester.
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- 11. peptide.com [peptide.com]
Ethyl L-histidinate Dihydrochloride: A High-Performance Supplement for Mammalian Cell Culture Media
Introduction: The Critical Role of Amino Acids in Cell Culture and the Case for a Pro-Drug Approach
In the realm of mammalian cell culture, the faithful replication of the in vivo environment is paramount for achieving robust cell growth, viability, and productivity. Amino acids are the fundamental building blocks of proteins and are thus indispensable components of all cell culture media. L-histidine, an essential amino acid, plays a multifaceted role beyond protein synthesis; its imidazole side chain is crucial for pH buffering, and it acts as a precursor for vital biomolecules such as histamine and the antioxidant dipeptide carnosine.[1] Furthermore, histidine is known to play a role in reducing monoclonal antibody aggregation, a critical quality attribute in biopharmaceutical production.[2]
However, the formulation of concentrated, chemically defined media and feeds presents significant challenges, particularly concerning the solubility and stability of certain amino acids. L-histidine, while generally soluble in water, can contribute to the overall complexity of creating highly concentrated, pH-neutral feed solutions, which are essential for modern fed-batch processes.[3][4] To circumvent these limitations, a "pro-drug" strategy, utilizing amino acid derivatives that are readily metabolized by cells into the parent amino acid, offers a compelling solution.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Ethyl L-histidinate dihydrochloride as a high-performance supplement in mammalian cell culture media. We will delve into its mechanism of action, outline its advantages over conventional L-histidine supplementation, and provide detailed protocols for its preparation and application.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a cell culture supplement is fundamental to its effective application.
| Property | Value | Source |
| Synonyms | L-His-OEt·2HCl | [5] |
| CAS Number | 35166-54-2 | [5] |
| Molecular Formula | C₈H₁₃N₃O₂·2HCl | [5] |
| Molecular Weight | 256.18 g/mol | [5] |
| Appearance | Light beige powder | [5] |
| Purity | ≥ 99% (TLC) | [5] |
| Storage Conditions | Store at ≤ -4 °C | [5] |
Mechanism of Action: Intracellular Delivery of L-Histidine
This compound serves as a cell-permeable precursor to L-histidine. Its enhanced utility in cell culture is predicated on a straightforward and efficient intracellular conversion process. The esterification of the carboxyl group increases the lipophilicity of the molecule, facilitating its transport across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes known as esterases hydrolyze the ethyl ester bond.[6][7] This enzymatic cleavage releases L-histidine and a molecule of ethanol.
Caption: Intracellular conversion of Ethyl L-histidinate.
This mechanism ensures a sustained intracellular supply of L-histidine for its various metabolic functions.
Advantages of this compound Supplementation
The use of this compound offers several key advantages over the direct addition of L-histidine, particularly in the context of high-density and fed-batch cultures:
-
Enhanced Solubility and Stability: Amino acid esters are often more soluble and stable in solution than their parent amino acids.[2] This property is particularly beneficial in the formulation of highly concentrated, pH-neutral feed media, mitigating the risk of precipitation that can occur with some free amino acids.[3]
-
Improved Bioavailability: The esterified form can enhance the bioavailability of histidine to the cells, ensuring a consistent intracellular supply.[5]
-
Simplified Media Formulation: By allowing for the creation of more concentrated and stable stock solutions, the use of this compound can simplify the preparation of complex cell culture media and feeds. This is especially relevant for fed-batch processes that aim to minimize volume addition to the bioreactor.[8]
Application Protocols
The following protocols provide a framework for the preparation and use of this compound in mammalian cell culture. It is recommended that these protocols be optimized for specific cell lines and culture conditions.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 100x (25.6 g/L) sterile stock solution.
Materials:
-
This compound (CAS 35166-54-2)
-
High-purity, cell culture grade water (e.g., WFI or equivalent)
-
Sterile 0.22 µm filter unit
-
Sterile storage bottles
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 2.56 g of this compound powder.
-
Dissolution: Add the powder to approximately 80 mL of high-purity water in a sterile container. Mix gently until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 100 mL with high-purity water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.[9]
-
Storage: Store the sterile stock solution at 2-8 °C, protected from light. Under these conditions, the solution is expected to be stable for several weeks.
Caption: Workflow for preparing a sterile stock solution.
Protocol 2: Supplementation of Cell Culture Medium
This protocol provides a general guideline for supplementing basal media. The final concentration should be optimized for each specific application.
Procedure:
-
Thaw Stock Solution: If stored at 2-8 °C, allow the stock solution to come to room temperature.
-
Calculate Volume: Determine the required volume of the stock solution to achieve the desired final concentration in the basal medium. For a 1x final concentration from a 100x stock, add 10 mL of the stock solution to 990 mL of basal medium.
-
Aseptic Addition: In a laminar flow hood, aseptically add the calculated volume of the stock solution to the basal medium.
-
Mixing: Gently swirl the medium to ensure thorough mixing.
-
pH and Osmolality Check (Optional but Recommended): For initial validations, it is advisable to measure the pH and osmolality of the final supplemented medium to ensure they remain within the optimal range for the specific cell line.
Protocol 3: Optimization of Working Concentration
Determining the optimal concentration of this compound is crucial for maximizing its benefits. A dose-response experiment is recommended.
Experimental Setup:
-
Cell Line: Choose the mammalian cell line of interest (e.g., CHO, Hybridoma).
-
Culture Vessels: Use multi-well plates (e.g., 96-well or 24-well) for screening a range of concentrations.
-
Concentration Range: Test a range of final concentrations, for example, 0.5x, 1x, 2x, 5x, and 10x of the standard L-histidine concentration in the basal medium. A control with no supplementation and a control with standard L-histidine should be included.
-
Readouts: Monitor cell growth (e.g., viable cell density), viability, and, if applicable, product titer (e.g., monoclonal antibody concentration) over the course of the culture.
Procedure:
-
Cell Seeding: Seed the cells at a consistent density in all wells of the multi-well plate.
-
Supplementation: Add the different concentrations of this compound to the respective wells.
-
Incubation: Culture the cells under standard conditions.
-
Monitoring: At regular intervals (e.g., every 24 hours), measure the chosen readouts.
-
Data Analysis: Plot the results to determine the concentration that yields the optimal performance in terms of cell growth, viability, and productivity.
Expected Outcomes and Considerations
Supplementation with this compound is expected to support robust cell growth and may enhance productivity, particularly in high-density cultures or fed-batch processes where nutrient limitations can be a concern.
| Parameter | Expected Outcome with Ethyl L-histidinate Supplementation | Rationale |
| Cell Growth & Viability | Maintained or improved compared to standard L-histidine. | Provides a sustained intracellular supply of an essential amino acid. |
| Product Titer (e.g., mAbs) | Potential for increase, especially in optimized fed-batch systems. | Alleviates potential histidine limitation and may stabilize the product.[2] |
| Media Stability | Reduced risk of precipitation in concentrated feed solutions. | Higher solubility of the ester form compared to the free amino acid.[2][3] |
Metabolic Considerations: The hydrolysis of Ethyl L-histidinate releases ethanol as a byproduct. While the concentrations of ethanol generated from typical supplementation levels are expected to be low, it is a factor to consider, as high concentrations of ethanol can impact cellular metabolism and protein synthesis.[10][11] For sensitive applications or very high supplementation levels, monitoring of ethanol levels may be warranted.
Conclusion
This compound represents a valuable tool for the modern cell culturist, offering a strategic approach to overcoming the challenges associated with the formulation of high-performance, chemically defined media. Its enhanced solubility and efficient intracellular conversion to L-histidine make it an attractive alternative to conventional supplementation, with the potential to simplify media preparation, improve media stability, and support robust and productive mammalian cell cultures. As with any new component, careful optimization is key to unlocking its full potential for a given cell line and process.
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Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]
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Brems, D. N., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 19(9), 3097–3107. [Link]
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Gagnon, P., et al. (2017). Simplification of Fed-Batch Processes with a Single-Feed Strategy. BioProcess International. [Link]
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Zimmer, A., et al. (2014). Improved fed-batch bioprocesses using chemically modified amino acids in concentrated feeds. Biotechnology Progress, 30(3), 634-641. [Link]
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Rothschild, M. A., Oratz, M., & Schreiber, S. S. (1974). Effects of ethanol on protein synthesis. Gastroenterology, 67(5), 1065-1072. [Link]
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Kahns, A. H., & Bundgaard, H. (1991). Prodrugs as drug delivery systems. 92. Esterase-mediated hydrolysis of a series of N-acyloxymethyl- and N-acylthiomethyl-dione-type prodrugs of hydantoins. Pharmaceutical research, 8(9), 1087–1093. [Link]
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Fed-batch cell culture process optimization. (2012). BioProcess International. [Link]
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Long, D. A., & Choy, L. Y. (1964). The basic hydrolysis of amino acid esters. Transactions of the Faraday Society, 60, 862-869. [Link]
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Hagen, B., et al. (2017). Simplification of Fed-Batch Processes with a Single-Feed Strategy. BioProcess International. [Link]
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Zhuang, J., et al. (2014). The effects of L-histidine on the light and perspiration stability of 4,4'-diamino-stilbene-2,2'-disulfonic acid-based fluorescent whiteness agents on cotton fabrics. Journal of the Textile Institute, 105(10), 1099-1106. [Link]
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Kim, M., et al. (2024). Comparative Metabolomic Profiling of L-Histidine and NEFA Treatments in Bovine Mammary Epithelial Cells. Metabolites, 14(4), 187. [Link]
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Pikal, M. J., & Shah, S. (1990). The physical state of L-histidine after freeze-drying and long-term storage. International journal of pharmaceutics, 62(2-3), 165-175. [Link]
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What Is The Role of Amino Acids In Culture Medium. (2024, June 6). Hopax Fine Chemicals. [Link]
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Jones, L. S., et al. (2004). Selective esterase–ester pair for targeting small molecules with cellular specificity. Proceedings of the National Academy of Sciences, 101(32), 11548-11553. [Link]
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Hagen, B., et al. (2017). Simplification of Fed-Batch Processes with a Single-Feed Strategy. BioProcess International. [Link]
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Pösö, A. R., & Mortimore, G. E. (1987). Inhibition of intracellular protein degradation by ethanol in perfused rat liver. The Biochemical journal, 242(2), 457–463. [Link]
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Wang, W., et al. (2023). Developing high-concentration monoclonal antibody formulations for subcutaneous administration to improve patient treatment. Journal of Pharmaceutical Investigation, 53(5), 637-653. [Link]
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GE Healthcare. (n.d.). Optimization of fed-batch culture conditions for a mAb-producing CHO cell line. Retrieved January 23, 2026, from [Link]
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Chen, C. S., et al. (1991). Kinetic resolution of amino acid esters catalyzed by lipases. Journal of the Chinese Chemical Society, 38(4), 373-378. [Link]
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Zhang, J., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Journal of Chemical Technology & Biotechnology, 97(10), 2827-2836. [Link]
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Sisk, L. M., et al. (2024). Mammalian Esterase Activity: Implications for Peptide Prodrugs. Biochemistry, 63(10), 1289-1298. [Link]
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Gomez-Biagi, P., & Koder, R. L. (2014). Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. Bioorganic & medicinal chemistry letters, 24(15), 3449–3451. [Link]
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Okoro, A. N., & Eboatu, A. N. (2017). Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). Austin Chem Eng, 4(1), 1046. [Link]
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Zhang, J., et al. (2023). Progress in fed-batch culture for recombinant protein production in CHO cells. Frontiers in Bioengineering and Biotechnology, 11, 1121668. [Link]
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Maria, G. (2020). pH levels for fed-batch bioreactor cultures. ResearchGate. [Link]
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Garlich, J. R., & Varco, J. J. (1987). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Journal of crystal growth, 82(4), 663-665. [Link]
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HiMedia Laboratories. (n.d.). L-Histidine monohydrochloride, monohydrate. Retrieved January 23, 2026, from [Link]
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Forman, D. T. (1988). The Effect of Ethanol and Its Metabolites on Carbohydrate, Protein, and Lipid Metabolism. Annals of Clinical & Laboratory Science, 18(3), 181–189. [Link]
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Li, Y., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Journal of pharmaceutical sciences, 104(6), 1911–1918. [Link]
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Ryll, T., & Dutina, G. (2013). Attaining Next-Level Titers in CHO Fed-Batch Cultures. BioProcess International. [Link]
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Deshayes, S., et al. (2013). Supporting information EXPERIMENTAL Procedures 1. Synthesis of monomers and polymers General. Angewandte Chemie International Edition, 52(42), 11133-11137. [Link]
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Protocols.io. (2023, March 20). Standard M9 minimal medium. [Link]
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Zhang, Y., et al. (2017). Mechanism and Structural Insights Into a Novel Esterase, E53, Isolated From Erythrobacter longus. Frontiers in Microbiology, 8, 2529. [Link]
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Tescione, L., et al. (2018). Impact of CHO Metabolism on Cell Growth and Protein Production: An Overview of Toxic and Inhibiting Metabolites and Nutrients. Biotechnology journal, 13(12), e1700498. [Link]
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Application Notes & Protocols: Ethyl L-histidinate Dihydrochloride in Nutritional Formulations for Muscle Recovery
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl L-histidinate dihydrochloride as a bioactive component in nutritional supplements aimed at enhancing muscle recovery. We delve into the biochemical rationale, proposed mechanisms of action, and detailed experimental protocols for evaluating its efficacy. The focus is on providing scientifically grounded, actionable methodologies for in vitro and in vivo characterization, from cellular uptake and protein synthesis to functional recovery in preclinical models.
Introduction: The Rationale for an Esterified Amino Acid
L-histidine is an essential amino acid, playing a pivotal role in numerous physiological processes including protein synthesis, the formation of the crucial dipeptide carnosine, and as a precursor to the neurotransmitter histamine.[1][2][3] Its involvement in tissue growth and repair makes it a logical candidate for muscle recovery applications.[1] However, the direct supplementation of free-form amino acids can be hampered by issues of stability, solubility, and first-pass metabolism.
This compound is a salt form of the ethyl ester of L-histidine. The esterification of the carboxyl group is a strategic modification designed to enhance the compound's physicochemical properties. This chemical modification is purported to improve solubility, stability, and potentially increase bioavailability compared to its parent amino acid, L-histidine.[4] The enhanced bioavailability could lead to more efficient delivery of histidine to skeletal muscle, thereby augmenting the cellular machinery responsible for repair and hypertrophy.[4][5][6] This guide will explore the scientific basis for these claims and provide the necessary protocols to validate them.
Proposed Mechanisms of Action in Muscle Recovery
The therapeutic potential of this compound in muscle recovery is likely multifactorial, stemming from the physiological roles of its core component, L-histidine.
2.1 Direct Contribution to Muscle Protein Synthesis (MPS) As a proteinogenic amino acid, histidine is a fundamental building block for nascent proteins.[7] Following exercise-induced muscle damage, an increase in the rate of muscle protein synthesis (MPS) is essential for repair and adaptation.[8][9] By potentially increasing the intracellular pool of histidine, the ethyl ester derivative could help sustain the elevated rates of MPS required for effective recovery. This process is primarily regulated by the mTORC1 signaling pathway, which is sensitive to amino acid availability.
Caption: mTORC1 signaling pathway activated by amino acids and exercise.
2.2 Role as a Carnosine Precursor L-histidine combines with beta-alanine to form carnosine, a dipeptide highly concentrated in skeletal muscle.[10] Carnosine is a significant intracellular pH buffer, mitigating the accumulation of hydrogen ions during high-intensity exercise.[2][11] While studies show beta-alanine is the rate-limiting factor in carnosine synthesis, ensuring adequate histidine availability is crucial, especially during periods of sustained beta-alanine supplementation which can deplete histidine stores.[10] Therefore, co-supplementation may be a viable strategy.
2.3 Precursor to Histamine and Vasodilation Histidine is the direct precursor to histamine via the enzyme histidine decarboxylase.[3][12] In the context of exercise, histamine acts as a vasodilator, potentially increasing blood flow and nutrient delivery to damaged muscle tissue, which is a critical component of the recovery process.[2]
Application Notes: Formulation and Strategy
When developing a nutritional supplement incorporating this compound, consider the following:
-
Enhanced Bioavailability: The primary rationale for using the ethyl ester form is its potential for superior absorption.[4] This should be a key message, supported by robust pharmacokinetic data as outlined in Protocol 3.
-
Synergistic Formulations: Due to the relationship between L-histidine and beta-alanine in carnosine synthesis, a combination product may offer enhanced ergogenic and recovery benefits over a standalone product.[10]
-
Dosage Strategy: Dosage should be determined based on preclinical toxicity studies (see Section 5.0) and efficacy studies (Protocol 4). A common dose for L-histidine supplementation in studies is in the range of 4 grams per day.[11] Equivalent molar doses for the ethyl ester form should be calculated.
| Parameter | Formulation A: Standalone | Formulation B: Synergistic Recovery Complex |
| Primary Active | This compound | This compound |
| Synergistic Actives | N/A | Beta-Alanine, Creatine Monohydrate, L-Citrulline |
| Target Mechanism | Enhance MPS and Histidine Pool | Enhance MPS, Carnosine Synthesis, and Nitric Oxide Production |
| Dosage Rationale | Provide bioavailable histidine for direct use in protein synthesis. | Provide a multi-pronged approach to muscle recovery by buffering acid, replenishing energy stores, and improving blood flow. |
| Delivery Form | Powder, Capsule | Powder |
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound for muscle recovery applications.
Protocol 1: In Vitro Assessment of Muscle Protein Synthesis (MPS)
Objective: To determine if this compound stimulates MPS in a skeletal muscle cell line, and to compare its efficacy to standard L-histidine.
Principle: The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique to measure global protein synthesis. It utilizes the incorporation of puromycin, an aminonucleoside antibiotic, into elongating polypeptide chains. The amount of incorporated puromycin is then detected by Western blotting with an anti-puromycin antibody.
Model: C2C12 mouse myotubes.
Materials:
-
Differentiated C2C12 myotubes in 12-well plates.
-
DMEM (serum-free and nutrient-free).
-
This compound (test compound).
-
L-histidine (positive control).
-
Puromycin solution (10 mM stock).
-
RIPA buffer with protease and phosphatase inhibitors.
-
Anti-puromycin antibody, primary and secondary antibodies for mTORC1 pathway analysis (p-mTOR, p-p70S6K), and loading control (e.g., GAPDH).
Procedure:
-
Differentiate C2C12 myoblasts into myotubes over 4-6 days.
-
Serum and amino acid starve the myotubes for 2 hours using serum/nutrient-free DMEM.
-
Prepare treatment media: DMEM containing 1) Vehicle control, 2) L-histidine (e.g., 2 mM), 3) Molar equivalent of this compound.
-
Treat cells with respective media for 60 minutes.
-
During the final 15 minutes of treatment, add puromycin to all wells to a final concentration of 10 µM.
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer. Scrape, collect, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting. Probe membranes for puromycin, p-mTOR, p-p70S6K, and GAPDH.
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize puromycin and phosphoprotein signals to the loading control (GAPDH).
-
Compare the normalized signal between treatment groups using ANOVA. An increase in puromycin signal indicates a higher rate of MPS.
Protocol 2: In Vivo Assessment of Bioavailability (Pharmacokinetics)
Objective: To compare the plasma concentration-time profile of histidine following oral administration of this compound versus L-histidine.
Principle: Following oral gavage, serial blood samples are collected to measure the concentration of L-histidine in the plasma over time. This allows for the calculation of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve), which collectively define the compound's bioavailability.[5][6]
Model: Male Sprague-Dawley rats (8-10 weeks old).
Materials:
-
This compound and L-histidine.
-
Gavage needles.
-
EDTA-coated microcentrifuge tubes.
-
Centrifuge, vortexer.
-
Analytical method for histidine quantification (e.g., LC-MS/MS).
Procedure:
-
Fast rats overnight (12 hours) with free access to water.
-
Record baseline body weight.
-
Administer a single oral dose of either vehicle, L-histidine, or a molar equivalent of this compound (n=6-8 per group).
-
Collect blood samples (approx. 100 µL) via tail vein or saphenous vein at baseline (0) and at 15, 30, 60, 90, 120, and 240 minutes post-administration.
-
Immediately place blood into EDTA tubes, mix gently, and keep on ice.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify L-histidine concentration in plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Plot the mean plasma histidine concentration versus time for each group.
-
Calculate Cmax, Tmax, and AUC using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Compare pharmacokinetic parameters between groups using a t-test or ANOVA. A significantly higher AUC for the ethyl ester group would indicate enhanced bioavailability.
Protocol 3: In Vivo Efficacy in an Exercise-Induced Muscle Damage (EIMD) Model
Objective: To evaluate the effect of this compound supplementation on functional recovery and markers of muscle damage following eccentric exercise.
Principle: An animal model of EIMD is used to mimic the physiological stress of strenuous exercise.[13][14] Supplementation before and after the damaging bout allows for the assessment of the compound's ability to accelerate recovery, measured by functional tests and biochemical markers.[15]
Model: C57BL/6 mice (10-12 weeks old).
Materials:
-
Animal treadmill with downhill running capability (-16 degrees).
-
Grip strength meter.
-
Test compounds for oral gavage.
-
Blood collection supplies.
-
Creatine Kinase (CK) assay kit.
-
Materials for muscle tissue histology (formalin, paraffin, H&E stain).
Caption: Experimental workflow for the in vivo EIMD study.
Procedure:
-
Acclimatization & Training (Day -7 to -1): Acclimatize mice to handling and the treadmill. Perform low-intensity running sessions.
-
Supplementation (Day -3 to Day 3): Begin daily oral gavage with vehicle, L-histidine, or this compound.
-
Baseline Testing (Day -1): Measure baseline forelimb grip strength for all animals.
-
EIMD Protocol (Day 0): Subject mice to a bout of downhill running (e.g., 90 minutes at 16 m/min, -16° incline). Administer a dose of the supplement immediately post-exercise.
-
Post-EIMD Monitoring (Day 1, 2, 3):
-
Measure grip strength daily to assess functional recovery.
-
At 24 hours post-EIMD, collect blood via submandibular bleed to measure serum Creatine Kinase (CK) levels.
-
-
Terminal Endpoint (Day 3): Euthanize animals. Harvest tibialis anterior and gastrocnemius muscles. Fix one in formalin for histology and snap-freeze the other in liquid nitrogen for biochemical analysis.
Data Analysis & Expected Outcomes:
| Parameter | Method of Measurement | Expected Outcome with Effective Treatment |
| Functional Recovery | Forelimb Grip Strength | Faster return to baseline strength compared to vehicle. |
| Muscle Damage Marker | Serum Creatine Kinase (CK) at 24h | Attenuated increase in CK levels compared to vehicle. |
| Muscle Histology | H&E Staining of Muscle Cross-Sections | Reduced signs of necrosis, inflammation, and centralized nuclei at 72h. |
| Muscle Protein Synthesis | Optional: In vivo SUnSET or Flooding Dose[16] | Increased rate of MPS in muscle tissue at 24-72h post-exercise. |
Safety and Toxicological Considerations
While L-histidine is an essential amino acid, high doses may lead to adverse effects. A long-term study in F344 rats fed L-histidine monohydrochloride at dietary concentrations up to 2.5% found no carcinogenic effects.[17] However, at a higher dose of 5.0% in a subchronic study, body weight depression was noted.[17] Safety data sheets for related compounds like L-histidine methyl ester dihydrochloride indicate potential for skin and eye irritation.[18] It is imperative that any new formulation containing this compound undergoes rigorous, GLP-compliant toxicological evaluation before human trials.
Conclusion
This compound presents a scientifically plausible option for enhancing nutritional strategies for muscle recovery. Its primary advantage is hypothesized to be superior bioavailability over standard L-histidine, leading to more efficient support of muscle protein synthesis and other recovery-related pathways. The protocols outlined in this document provide a robust framework for validating these hypotheses, from the cellular level to functional outcomes in preclinical models. Rigorous adherence to these scientific principles is essential for the development of safe and effective nutritional supplements.
References
-
Baguet, A., et al. (2017). Effects of Histidine and β-alanine Supplementation on Human Muscle Carnosine Storage. Medicine & Science in Sports & Exercise. Available at: [Link]
-
Wikipedia. (n.d.). Histamine. Wikipedia. Available at: [Link]
-
Brown, M. (2025). How L-Histidine Functions in the Body and Where to Get It. Verywell Health. Available at: [Link]
-
Holeček, M., et al. (2018). Effects of Histidine Supplementation on Amino Acid Metabolism in Rats. Physiological Research. Available at: [Link]
-
Vitale, K., et al. (2022). Nutritional Compounds to Improve Post-Exercise Recovery. Nutrients. Available at: [Link]
-
Virgilio, K. M., et al. (2020). Modelling the skeletal muscle injury recovery using in vivo contrast-enhanced micro-CT: a proof-of-concept study in a rat model. Skeletal Muscle. Available at: [Link]
-
Wikipedia. (n.d.). Histidine. Wikipedia. Available at: [Link]
-
Barra, N. G., et al. (2015). In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. Methods in Molecular Biology. Available at: [Link]
-
Rémond, D., et al. (2017). Determinants of amino acid bioavailability from ingested protein in relation to gut health. Current Opinion in Clinical Nutrition and Metabolic Care. Available at: [Link]
-
ResearchGate. (n.d.). Protocol for the measurement of muscle protein synthesis and anabolic... ResearchGate. Available at: [Link]
-
Chapman, S., et al. (2021). Nutritional supplements to reduce muscle damage and enhance athlete recovery. The Physiological Society. Available at: [Link]
-
Quarta, M., et al. (2016). Recent Trends in Injury Models to Study Skeletal Muscle Regeneration and Repair. Cells. Available at: [Link]
-
Elango, R., et al. (2022). Metabolic availability of amino acids in humans. Frontiers in Nutrition. Available at: [https://www.frontiersin.org/articles/10.3389/fnut.2022.992 disponibilidad/full]([Link] disponibilidad/full)
-
Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). L-Histidine. PubChem. Available at: [Link]
-
ResearchGate. (2025). Benefits and Adverse Effects of Histidine Supplementation. ResearchGate. Available at: [Link]
-
Aminowill. (2024). Understanding the Role of L-Histidine HCl in Protein Synthesis. Aminowill. Available at: [Link]
-
Hardy, D., et al. (2016). Comparative Study of Injury Models for Studying Muscle Regeneration in Mice. PLOS One. Available at: [Link]
-
Nutrition Insight. (2026). Bioavailability boosts: How advanced delivery systems are redefining supplement formulation. Nutrition Insight. Available at: [Link]
-
Bonilla, D. A., et al. (2023). Nutrition and Muscle Recovery. Nutrients. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Histidine hydrochloride monohydrate. Carl ROTH. Available at: [Link]
-
Mitchell, C. J., et al. (2015). Regulation of muscle protein synthesis in an in vitro cell model using ex vivo human serum. Applied Physiology, Nutrition, and Metabolism. Available at: [Link]
-
IgMin Research. (2024). The Role of Supplementation in Enhancing Recovery and Endurance among Fitness Trainers. IgMin Research. Available at: [Link]
-
Call, J. A., et al. (2015). In Vivo Assessment of Muscle Contractility in Animal Studies. Methods in Molecular Biology. Available at: [Link]
-
eBay. (n.d.). L Histidine Hcl Powder Support Muscle recovery & Improve gut health High Quality. eBay. Available at: [Link]
-
ResearchGate. (2025). Further Development of a Tissue Engineered Muscle Repair Construct In Vitro... ResearchGate. Available at: [Link]
-
Rémond, D., et al. (2017). Determinants of amino acid bioavailability from ingested protein in relation to gut health. Current Opinion in Clinical Nutrition and Metabolic Care. Available at: [Link]
-
Bendele, A. M., et al. (1987). Long-term toxicity/carcinogenicity study of L-histidine monohydrochloride in F344 rats. Fundamental and Applied Toxicology. Available at: [Link]
-
Lundberg, T. R. (2016). REGULATION OF PROTEIN SYNTHESIS IN HUMAN SKELETAL MUSCLE – SEPARATE AND COMBINED EFFECTS OF EXERCISE AND AMINO ACIDS. Diva-Portal.org. Available at: [Link]
-
Swolverine. (2023). 3 Histidine Benefits You Need For Performance And Health. Swolverine. Available at: [Link]
-
GoodRx. (2025). 7 Best Supplements for Muscle Recovery. GoodRx. Available at: [Link]
-
Camera, D. M. (2021). Making Sense of Muscle Protein Synthesis: A Focus on Muscle Growth During Resistance Training. International Journal of Sport Nutrition and Exercise Metabolism. Available at: [Link]
Sources
- 1. How L-Histidine Functions in the Body and Where to Get It [verywellhealth.com]
- 2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Determinants of amino acid bioavailability from ingested protein in relation to gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic availability of amino acids in humans [frontiersin.org]
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- 8. Nutrition and Muscle Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Effects of Histidine and β-alanine Supplementation on Human Muscle Carnosine Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Preventing racemization of histidine during peptide coupling with ethyl ester protection
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization of Histidine during Peptide Coupling with Ethyl Ester Protection
Welcome to our technical support center. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the racemization of histidine, a common and critical issue in peptide synthesis, particularly when ethyl ester protection is employed. As Senior Application Scientists, we have compiled this resource to explain the underlying chemical principles and provide actionable, field-proven protocols to ensure the stereochemical integrity of your synthetic peptides.
Introduction
Histidine is a unique amino acid, with its imidazole side chain playing a crucial role in the biological activity of many peptides and proteins.[1][2] However, this same imidazole ring presents a significant challenge during peptide synthesis by catalyzing the racemization of the activated amino acid.[1][3][4] This guide will delve into the mechanisms of histidine racemization, the influence of protecting groups, and strategies to mitigate this undesirable side reaction, ensuring the synthesis of chirally pure peptides.
Frequently Asked Questions (FAQs)
Q1: Why is histidine so prone to racemization during peptide coupling?
Histidine is particularly susceptible to racemization due to its imidazole side chain.[3][5][6] The unprotected π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[4][7] This leads to the formation of a planar carbanion intermediate, which upon reprotonation can result in either the L- or D-enantiomer, thus leading to racemization.[7]
Q2: How does the ethyl ester C-terminal protection influence histidine racemization?
While the primary driver of histidine racemization is the imidazole side chain, the use of an ethyl ester as a C-terminal protecting group can indirectly contribute to the problem. The activation of the carboxylic acid of the N-protected histidine for coupling is a prerequisite for racemization. The conditions used for this activation, including the choice of coupling reagent and the presence of bases, are the critical factors that promote racemization. The ethyl ester itself does not directly participate in the racemization mechanism but is part of the substrate undergoing the reaction.
Q3: What is the primary mechanism of racemization for N-protected amino acids?
There are two main pathways for racemization of N-protected amino acids during peptide synthesis[8][9]:
-
Direct α-proton abstraction: A base present in the reaction mixture directly removes the proton from the α-carbon of the activated amino acid.[8]
-
Oxazolone formation: The activated amino acid can cyclize to form a 5(4H)-oxazolone intermediate.[8][10] The α-proton of the oxazolone is highly acidic and readily abstracted by a base, leading to a symmetric, achiral intermediate that rapidly racemizes.[8] For histidine, the intramolecular catalysis by the imidazole ring makes the direct abstraction pathway particularly significant.[7]
Q4: Are there specific side-chain protecting groups for histidine that can prevent racemization?
Yes, protecting the π-nitrogen of the imidazole ring is a highly effective strategy to suppress racemization.[4][5] While the commonly used trityl (Trt) group protects the τ-nitrogen, it offers little protection against racemization as the π-nitrogen remains free.[4][11] Alternative protecting groups that shield the π-nitrogen, such as p-methoxybenzyloxymethyl (MBom) and t-butoxymethyl (Bum), have been shown to be highly effective in minimizing racemization.[4][12]
Troubleshooting Guides
Problem 1: High levels of D-histidine detected in my peptide.
Possible Causes and Solutions:
-
Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Carbodiimide reagents like DCC and EDC, when used without additives, can lead to significant racemization.[10]
-
Recommendation: Utilize a phosphonium-based reagent like DEPBT, which has been reported to be effective in minimizing histidine racemization.[12] Alternatively, use a carbodiimide in combination with a racemization-suppressing additive.
-
-
Suboptimal Additives: The absence or use of a less effective additive can lead to increased racemization.
-
Strong Base: The presence of a strong base can accelerate the abstraction of the α-proton, leading to higher levels of racemization.[8]
-
Prolonged Pre-activation: Allowing the N-protected histidine to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization.[6]
-
Recommendation: Minimize the pre-activation time of the Fmoc-His(Trt)-OH. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the protected amino acid and the amine component.
-
Problem 2: Low coupling efficiency when using a racemization-suppressing protocol.
Possible Causes and Solutions:
-
Steric Hindrance: Some racemization-suppressing strategies, such as the use of bulky side-chain protecting groups or sterically hindered bases, can sometimes lead to slower coupling kinetics.
-
Recommendation: Increase the coupling time or temperature slightly. Microwave-assisted peptide synthesis can be beneficial in accelerating coupling reactions, but care must be taken as higher temperatures can also increase racemization.[4]
-
-
Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete coupling.[5]
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of Fmoc-His(Trt)-OH
This protocol is designed to minimize racemization during the coupling of Fmoc-His(Trt)-OH in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-His(Trt)-OH
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution for Fmoc deprotection
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with a 20% piperidine in DMF solution to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Coupling: Add the solution from step 2 to the resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.
Protocol 2: Analysis of Histidine Racemization
This protocol outlines a general procedure for determining the extent of histidine racemization in a synthetic peptide.
Materials:
-
Synthetic peptide containing histidine
-
6N HCl or 6N DCl/D2O for hydrolysis
-
Derivatizing agent (e.g., Marfey's reagent, OPA/chiral thiol)
-
HPLC system with a chiral column or a standard column for analyzing diastereomeric derivatives
Procedure:
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6N HCl or 6N DCl/D2O at 110°C for 24 hours. The use of deuterated acid and water can help to distinguish between racemization during synthesis and during hydrolysis.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent to form diastereomers.
-
HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC. The L- and D-histidine derivatives will have different retention times, allowing for their separation and quantification.[15]
-
Quantification: Integrate the peak areas of the L- and D-histidine derivatives to determine the percentage of racemization.
Data Presentation
Table 1: Comparison of Racemization Levels with Different Coupling Methods
| Coupling Reagent | Additive | Base | % D-His Racemization (Typical) |
| DIC | None | DIPEA | 10-20% |
| HBTU | HOBt | DIPEA | 5-10% |
| HATU | HOAt | 2,4,6-Collidine | 1-3% |
| DEPBT | None | DIPEA | <1%[12] |
| DIC | OxymaPure® | None | <2% |
Note: These are typical values and can vary depending on the specific peptide sequence, reaction conditions, and protecting groups used.
Visualizations
Mechanism of Histidine Racemization
Caption: Intramolecularly catalyzed racemization of activated histidine.
Workflow for Minimized Racemization Coupling
Caption: SPPS workflow for coupling histidine with minimal racemization.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- MDPI. (2023).
- AAPPTec. (n.d.).
- ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?.
- PMC. (n.d.).
- ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)
- ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)
- Benchchem. (n.d.).
- Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis.
- Merck Millipore. (n.d.). Novabiochem® Letters 2 .15Vol..
- PMC. (n.d.). Is amino acid racemization a useful tool for screening for ancient DNA in bone?.
- RSC Publishing. (n.d.).
- NCBI. (2023). Biochemistry, Histidine.
Sources
- 1. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. oxymapure.com [oxymapure.com]
- 14. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Is amino acid racemization a useful tool for screening for ancient DNA in bone? - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the solubility of Ethyl L-histidinate dihydrochloride in organic solvents
Initiating Chemical Exploration
I'm now diving into the chemical properties of Ethyl L-histidinate dihydrochloride, beginning with exhaustive Google searches. My focus is on understanding its structural elements, including polarity, pKa values, and how readily it dissolves in different solvents. I intend to build a solid foundation by first investigating the fundamentals.
Analyzing Solubility Strategies
I'm now assessing strategies to enhance solubility. I'm actively researching conversion techniques, co-solvents, and sonication. Simultaneously, I'm hunting for literature or technical documents specifically on this compound or comparable structures. My goal is to find established methods applicable to polar, salt-form compounds. I'm focusing on acquiring authoritative sources to ground the technical support content.
Defining Search Parameters
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Refining the Approach
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Developing the Framework
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Technical Support Center: Aggregation Issues in Peptides Containing Ethyl L-histidinate
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing Ethyl L-histidinate. This resource is structured in a question-and-answer format to directly address common challenges, offering both troubleshooting solutions and the underlying scientific rationale.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Problem
Q1: We've successfully synthesized a peptide with a C-terminal Ethyl L-histidinate, but it's proving difficult to dissolve and appears to be aggregating. Why is this happening?
A1: The aggregation of peptides is a complex phenomenon driven by an interplay of factors that disrupt the peptide's stability in solution.[1][2] When a peptide contains Ethyl L-histidinate, several specific properties of this modified amino acid can contribute to aggregation:
-
Increased Hydrophobicity: The addition of an ethyl group to the C-terminal carboxyl group of histidine increases the overall hydrophobicity of the peptide. Hydrophobic regions on peptides have a tendency to interact with each other to minimize contact with the aqueous solvent, leading to self-association and aggregation.[3][4]
-
Altered Charge and Hydrogen Bonding: The native C-terminal carboxyl group is typically negatively charged at neutral pH and is a key site for hydrogen bonding with water molecules, which aids in solubility. Esterification to Ethyl L-histidinate neutralizes this charge and removes a primary hydrogen bond acceptor. This can disrupt the peptide's favorable interactions with the solvent, promoting peptide-peptide interactions instead.
-
The Role of the Histidine Imidazole Ring: The imidazole side chain of histidine has a pKa of approximately 6.0.[5] This means its protonation state is highly sensitive to the solution's pH.
-
At pH > 6.0: The imidazole ring is predominantly neutral, which can contribute to hydrophobic and van der Waals interactions between peptide chains.
-
At pH < 6.0: The imidazole ring becomes positively charged (protonated). While this can increase solubility due to electrostatic repulsion between peptide chains, it can also lead to unintended interactions with negatively charged residues on the same or neighboring peptides. In some contexts, metal ions present in buffers or from labware can coordinate with histidine residues, bridging peptide molecules and inducing aggregation.[6]
-
Q2: Does the position of Ethyl L-histidinate in the peptide sequence matter?
A2: Yes, its position is critical. While your issue is with a C-terminal Ethyl L-histidinate, it's important to understand that the surrounding amino acid sequence creates the local environment that dictates aggregation propensity. Aggregation is often initiated by specific "aggregation-prone regions" (APRs) within a peptide sequence.[7] If the Ethyl L-histidinate is adjacent to a stretch of other hydrophobic amino acids (e.g., Val, Leu, Ile, Phe), it can exacerbate the tendency of this region to form the nucleus for an aggregate.[4] Conversely, if it is flanked by charged residues (e.g., Lys, Arg, Asp, Glu), the electrostatic repulsion from these neighboring groups can help to mitigate aggregation.[4]
Q3: What is the difference between reversible and irreversible aggregation?
A3: This is a crucial distinction for troubleshooting.
-
Reversible Aggregation: This is typically characterized by non-covalent interactions, such as hydrophobic interactions or hydrogen bonding. The resulting aggregates can often be dissociated by changing the solution conditions (e.g., pH, ionic strength, temperature, or by adding disaggregating agents).[2]
-
Irreversible Aggregation: This involves the formation of covalent bonds between peptide chains, leading to stable, insoluble aggregates that are very difficult to resolubilize.[2] This can occur through mechanisms like disulfide bond formation (if cysteine is present) or other chemical modifications. With histidine-containing peptides, oxidation of the imidazole ring can be a contributing factor to irreversible aggregation.[2]
The following diagram illustrates the primary forces driving the aggregation of a peptide containing a C-terminal Ethyl L-histidinate.
Caption: Key factors promoting the aggregation of peptides with C-terminal Ethyl L-histidinate.
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach to resolving common aggregation-related issues.
Q4: My lyophilized peptide powder, which contains Ethyl L-histidinate, will not dissolve in my standard aqueous buffer (e.g., PBS, pH 7.4). What should I do?
A4: This is a classic solubility problem, likely stemming from the peptide's net charge and hydrophobicity. Do not assume the peptide is unusable. Follow this systematic approach:
Step 1: Determine the Theoretical Net Charge of Your Peptide. First, calculate the net charge of your peptide at pH 7. Assign a value of +1 for each basic residue (Lys, Arg, and the N-terminus) and -1 for each acidic residue (Asp, Glu). The C-terminus is esterified, so it is neutral. The histidine imidazole ring (pKa ~6.0) is neutral at pH 7.4.[8]
Step 2: Choose a Solubilization Strategy Based on Net Charge.
| Net Charge of Peptide | Initial Solvent to Try | If Unsuccessful... | Rationale |
| Net Positive | Deionized Water | Add 10-30% acetic acid in water. As a last resort, add a small amount of trifluoroacetic acid (TFA) and dilute.[9] | An acidic solution will ensure all basic residues, including the histidine imidazole ring, are protonated and positively charged, promoting electrostatic repulsion. |
| Net Negative | Deionized Water | Add a small amount of 0.1M ammonium bicarbonate or ammonium hydroxide.[9] | A basic solution ensures all acidic residues are deprotonated and negatively charged, maximizing repulsion. |
| Net Neutral/Hydrophobic | Organic Solvent | Start with a small amount of a polar organic solvent like acetonitrile (ACN), methanol, or for very hydrophobic peptides, dimethyl sulfoxide (DMSO).[8][9] Dilute to the final concentration with your aqueous buffer. | Highly hydrophobic or neutral peptides often require an organic solvent to break up the initial hydrophobic interactions before they can be introduced into an aqueous environment. |
Important Note on DMSO: If your downstream application is sensitive to DMSO, use it sparingly to create a concentrated stock, which can then be diluted significantly in your working buffer.
Step 3: If Aggregation Persists, Consider Chaotropic Agents. For peptides that are known to aggregate strongly, initial solubilization in 6 M guanidine hydrochloride (GdnHCl) or 8 M urea may be necessary.[9] These agents disrupt the non-covalent interactions (especially hydrogen bonds) that hold aggregates together. Once dissolved, the solution can be slowly dialyzed or diluted into the final buffer.
The following decision tree outlines this troubleshooting workflow.
Caption: Workflow for troubleshooting the dissolution of aggregated peptides.
Q5: My peptide dissolves initially, but the solution becomes cloudy or forms a precipitate over time. How can I prevent this?
A5: This indicates that while you've overcome the initial kinetic barrier to dissolution, the peptide is not thermodynamically stable in your chosen buffer and is slowly aggregating. The solution is to optimize your formulation.[10]
1. pH Optimization: The stability of your peptide is likely highly dependent on pH, especially due to the histidine residue.
-
Mechanism: The charge of the imidazole ring (pKa ~6.0) and any other ionizable side chains will change with pH. The goal is to find a pH where the peptide has a net charge (either positive or negative) sufficient to cause electrostatic repulsion between molecules, preventing them from associating.[11]
-
Action: Perform a pH screening study. Prepare small aliquots of your peptide in a range of buffers (e.g., from pH 4.0 to 8.0). Visually inspect for turbidity over time and, if possible, quantify aggregation using techniques described in Part 3. You will likely find a "sweet spot" of stability away from the peptide's isoelectric point (pI).
2. Ionic Strength Adjustment: The salt concentration of your buffer can have a profound effect on aggregation.
-
Mechanism: At low ionic strength, charged peptides can be stabilized by electrostatic repulsion. However, increasing the ionic strength can shield these charges, potentially promoting aggregation.[12][13] Conversely, for some peptides, salts can stabilize the native conformation and increase solubility.[14] The effect is peptide-specific.
-
Action: Test a range of salt concentrations (e.g., 0 mM, 50 mM, 150 mM, 500 mM NaCl) at the optimal pH you determined. Monitor for aggregation over time.
3. Use of Excipients: Various additives can be included in the formulation to enhance stability.
-
Mechanism: Excipients can work through various mechanisms, such as preferential exclusion (sugars, polyols), binding to hydrophobic patches (surfactants), or acting as antioxidants.[2][10]
-
Action: Screen a panel of generally recognized as safe (GRAS) excipients.
| Excipient Class | Examples | Typical Concentration | Rationale |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 5-10% (w/v) | Stabilize the peptide's native structure through preferential hydration.[2] |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic and aromatic side chains.[2] |
| Non-ionic Surfactants | Polysorbate 20/80, Pluronic F-68 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and can solubilize small aggregates by coating hydrophobic regions.[2] |
Part 3: Analytical Protocols for Aggregation Analysis
To effectively troubleshoot, you must be able to accurately detect and quantify aggregation. Here are protocols for three standard techniques.[15]
Protocol 1: Thioflavin T (ThT) Assay for Amyloid-like Fibril Detection
This assay detects the formation of β-sheet-rich structures, which are characteristic of many types of aggregates, particularly amyloid fibrils.[16][17]
Objective: To monitor the kinetics of fibril formation in real-time.
Materials:
-
Thioflavin T (ThT) powder
-
Assay buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4)
-
Peptide stock solution
-
Black, clear-bottom 96-well microplate
-
Plate-reading fluorometer (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, deionized water. Filter through a 0.2 µm syringe filter. This solution should be prepared fresh.[18]
-
Prepare Working Solutions:
-
Set up the Plate:
-
To each well, add the peptide sample.
-
Add the ThT working solution to each well.
-
Include negative controls (buffer + ThT only).
-
Include positive controls if available (a known aggregating peptide).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C), often with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.[18]
-
-
Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated aggregation, showing a lag phase, an exponential growth phase, and a plateau.[16]
Caption: Experimental workflow for the Thioflavin T (ThT) aggregation assay.
Protocol 2: Size-Exclusion Chromatography (SEC) for Quantifying Soluble Aggregates
SEC separates molecules based on their hydrodynamic size, making it the gold standard for quantifying soluble dimers, trimers, and higher-order oligomers.[20][21][22]
Objective: To determine the percentage of monomer, soluble aggregates, and fragments in a peptide solution.
Materials:
-
HPLC or UPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your peptide (e.g., 1-10 kDa).
-
Mobile phase (typically an aqueous buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Peptide sample, filtered through a 0.2 µm filter.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of your peptide solution.
-
Chromatogram Acquisition: Monitor the elution profile using a UV detector at 214 nm (for peptide bonds) or 280 nm (if the peptide contains Trp or Tyr).
-
Data Analysis:
-
Aggregates, being larger, will elute first (shorter retention time).
-
The monomer will elute as the main peak.
-
Degradation products or fragments will elute last (longer retention time).
-
Integrate the area under each peak. The percentage of aggregation can be calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Protocol 3: Dynamic Light Scattering (DLS) for Particle Size Distribution
DLS measures the size distribution of particles in a solution, making it excellent for detecting the presence of a wide range of aggregate sizes, from small oligomers to large, sub-visible particles.[15]
Objective: To assess the polydispersity and determine the size of particles in the peptide solution.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Peptide sample, filtered to remove dust.
Procedure:
-
Sample Preparation: Place a small volume of your peptide solution into the cuvette.
-
Instrument Setup: Set the measurement parameters, including temperature and solvent viscosity.
-
Measurement: The instrument shines a laser through the sample and measures the intensity fluctuations of the scattered light, which are related to the Brownian motion of the particles.
-
Data Analysis: The software calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
Monomeric Peptide: A single, sharp peak at the expected size with a low PDI (<0.2).
-
Aggregated Peptide: Multiple peaks or a single broad peak with a high PDI, indicating a heterogeneous population of different-sized species.
-
References
- Role of histidine interruption in mitigating the pathological effects of long polyglutamine stretches in SCA1: A molecular approach. (n.d.). National Institutes of Health.
- Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. (2022). ACS Publications.
- Application of histidine buffer solution in reduction of protein aggregates. (n.d.). Google Patents.
- Investigating the mechanism of action of aggregation-inducing antimicrobial Pept-ins. (2021). Nature.
- Peptide Aggregation - a complex topic. (n.d.). Bachem.
- A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. (n.d.). National Institutes of Health.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). The Royal Society Publishing.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Histidine-13 Is a Crucial Residue in the Zinc Ion-Induced Aggregation of the Aβ Peptide of Alzheimer's Disease. (n.d.). ACS Publications.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus.
- Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. (2011). Microbial Cell Factories.
- Aggregation Rules of Short Peptides. (2024). JACS Au.
- Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (n.d.). BioProcess International.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Prevent Protein Aggregation in Formulations: A Guide. (n.d.). Leukocare.
- Thioflavin-T (ThT) Aggregation assay. (n.d.). Protocols.io.
- Solubility Guidelines for Peptides. (n.d.). Sigma-Aldrich.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
- Influence of ionic strength on peptide membrane fractionation. (2025). ResearchGate.
- Size Exclusion Chromatography (SEC) for Peptide. (2025). ResolveMass Laboratories Inc.
- Guidelines for Dissolving Peptides. (n.d.). GenScript.
- Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein. (n.d.). PubMed Central.
- Peptide Separations Using Size Exclusion Chromatography. (n.d.). Sepax Technologies.
- Thioflavin-T (ThT) Aggregation assay v1. (n.d.). ResearchGate.
- Peptide aggregation analysis laboratory. (n.d.). FILAB.
- SIZE-EXCLUSION CHROMATOGRAPHY (SEC) OF PEPTIDES, PROTEINS, AND AAVs. (2012). Waters Corporation.
- How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study. (n.d.). PLOS One.
- Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. (n.d.). National Institutes of Health.
- Guidelines for Peptide Dissolving. (n.d.). Creative Peptides.
- Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. (2017). The Royal Society Publishing.
- High-performance size-exclusion chromatography of peptides. (n.d.). PubMed.
- The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (n.d.). MDPI.
- Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment. (2013). PubMed.
- Synthetic Peptide Handling & Storage Protocol. (n.d.). Merck Millipore.
- Alpha Synuclein Thioflavin T Assay Protocol. (n.d.). StressMarq Biosciences Inc.
- Peptide Separations Using Size Exclusion Chromatography. (n.d.). Sepax Technologies.
- Peptide Solubilization. (n.d.). Biomatik.
Sources
- 1. bachem.com [bachem.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
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- 7. Investigating the mechanism of action of aggregation-inducing antimicrobial Pept-ins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. bioprocessintl.com [bioprocessintl.com]
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- 12. How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study | PLOS One [journals.plos.org]
- 13. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Cell Culture Media Formulation Containing Ethyl L-histidinate Dihydrochloride
Welcome to the technical support center for the optimization of cell culture media containing Ethyl L-histidinate dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting support for your cell culture experiments. Here, we combine fundamental biochemical principles with practical, field-tested advice to help you achieve robust and reproducible results.
Introduction: The Role of Histidine and its Analogs in Cell Culture
L-histidine is an essential amino acid crucial for cell proliferation and function.[1] Its imidazole side chain has a pKa near physiological pH, making it an effective buffer in cell culture media.[2] Furthermore, L-histidine plays a vital role in protein synthesis and can protect cells from oxidative stress.[3][4] this compound, a derivative of L-histidine, is often utilized in cell culture media formulations due to its enhanced solubility and stability, which can be particularly advantageous in high-concentration nutrient feeds and for long-term cultures.[1]
This guide will provide a comprehensive overview of the use of this compound in cell culture, offering solutions to common challenges and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using this compound instead of L-histidine in cell culture media?
A1: The primary advantage of using this compound is its superior solubility and stability compared to L-histidine, especially in concentrated stock solutions and complex media formulations.[1] This enhanced stability can help prevent precipitation and ensure consistent availability of histidine to the cells throughout the culture period.
Q2: How does this compound function once inside the cell?
A2: this compound is a precursor to L-histidine. Once it enters the cell, it is hydrolyzed by intracellular esterases to release L-histidine and ethanol. The L-histidine is then available for the cell's metabolic needs, including protein synthesis.[1]
Q3: What are the recommended working concentrations of this compound in cell culture?
A3: The optimal concentration can vary depending on the cell line and specific application. However, a typical starting point is to replace L-histidine in the basal medium with an equimolar concentration of this compound. For Jurkat cells, for example, concentrations of L-histidine ranging from 7.8 µmol/L to 10 mmol/L have been shown to inhibit cell shrinkage.[4] Optimization studies are recommended to determine the ideal concentration for your specific cell line and process.
Q4: How should I prepare and store a stock solution of this compound?
A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. Generally, it is soluble in water.[2] For long-term storage, it is recommended to store the powdered form at ≤ -4°C.[1] Aqueous stock solutions should be sterile-filtered and stored at 2-8°C for short-term use or frozen for longer-term storage. Avoid repeated freeze-thaw cycles.
Q5: Are there any known toxic effects of this compound on cells?
A5: While L-histidine itself is an essential amino acid, high concentrations of any media component can be detrimental. In the presence of stressors like hydrogen peroxide, L-histidine has been shown to increase DNA damage and cytotoxicity in cultured mammalian cells.[3] Although specific toxicity studies on the ethyl ester derivative are less common, it is prudent to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell line.
Troubleshooting Guide
Problem 1: Poor Cell Growth or Viability
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration | The concentration of this compound may not be optimal for your cell line. Perform a dose-response study to determine the ideal concentration range. Start with the molar equivalent of L-histidine in your basal medium and test a range of concentrations above and below this point. |
| Degradation of the Compound | Although more stable than L-histidine, prolonged storage of stock solutions at improper temperatures or pH can lead to degradation. Prepare fresh stock solutions and ensure the pH of your final medium is within the optimal range for your cells (typically 7.2-7.4). One of the degradation products of histidine is trans-urocanic acid.[5][6] |
| Nutrient Imbalance | The addition of a new component can sometimes affect the availability or uptake of other nutrients. Ensure that the overall media formulation remains balanced. |
Problem 2: Precipitation in the Media
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | While more soluble than L-histidine, high concentrations of this compound can still precipitate, especially in complex media or at incorrect pH. Ensure the compound is fully dissolved in the stock solution before adding it to the medium. Prepare the complete medium at room temperature with gentle stirring.[7] |
| Interaction with Other Media Components | Certain combinations of salts and amino acids can lead to precipitation. Prepare the basal medium first and then add the supplements, including the this compound stock solution, one by one, ensuring each is fully dissolved before adding the next. |
| Improper Storage | Storing the complete medium at very low temperatures can cause some components to precipitate. Store the medium at the recommended temperature (usually 2-8°C) and warm it to 37°C before use. |
Troubleshooting Workflow for Media Precipitation
Caption: Cellular uptake and metabolism of Ethyl L-histidinate.
References
-
Cantoni, O., Sestili, P., Guidarelli, A., Giacomoni, P. U., & Cattabeni, F. (1992). Effects of L-histidine on hydrogen peroxide-induced DNA damage and cytotoxicity in cultured mammalian cells. Molecular pharmacology, 41(5), 969–974. [Link]
-
Kurokawa, H., Ito, H., Inoue, M., Tabata, K., Sato, Y., Yamagata, K., ... & Igarashi, K. (2023). Employing active learning in the optimization of culture medium for mammalian cells. Scientific reports, 13(1), 8769. [Link]
-
Wang, J., & Wang, J. (2018). The effects of L-histidine on the light and perspiration stability of 4, 4′-diamino-stilbene-2, 2′-disulfonic acid-based fluorescent whiteness agents on cotton fabrics. Coloration Technology, 134(1), 59-66. [Link]
-
Puri, S., Zarraga, I. E., & Shalaev, E. Y. (2016). Change in pH as a function of temperature for histidine acetate buffer solutions. Journal of pharmaceutical sciences, 105(1), 108-113. [Link]
-
Maji, S. K., & Lattman, E. E. (2014). Understanding the stabilizing effect of histidine on mAb aggregation: a molecular dynamics study. Molecular pharmaceutics, 11(7), 2419–2428. [Link]
-
Li, M., Song, L., & Liu, Y. (2015). Preparation and evaluation of poly (l-histidine) based pH-sensitive micelles for intracellular delivery of doxorubicin against MCF-7/ADR cells. Colloids and Surfaces B: Biointerfaces, 135, 124-131. [Link]
-
Wang, C., Li, Y., & Raglione, T. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Journal of pharmaceutical sciences, 104(6), 1933–1939. [Link]
-
Soni, A., & Kumar, Dr. A. (2023). Enhancement of the Culturing Efficacy of the HeLa Cells: An Optimization-Based Approach. International Journal of Advances in Engineering and Management (IJAEM), 5(2), 560-570. [Link]
-
Alam, H. B., Shuja, F., & Butt, A. I. (2003). Histidine inhibits the degradation of cells suspended in Ringer's lactate. The Journal of trauma, 55(2), 269–275. [Link]
-
Al-Hussein, A., & Gieseler, H. (2012). Investigation of histidine stabilizing effects on LDH during freeze-drying. Journal of pharmaceutical sciences, 101(6), 2045–2057. [Link]
-
Koga, H., Imazaki, Y., & Omasa, T. (2024). Enhancing monoclonal antibody production efficiency using CHO-MK cells and specific media in a conventional fed-batch culture. CoLab, 1(1), 100005. [Link]
-
Wang, H., Liu, D., & Zhang, W. (2020). Highly Efficient Production of l-Histidine from Glucose by Metabolically Engineered Escherichia coli. Journal of agricultural and food chemistry, 68(30), 7948–7957. [Link]
-
Van der Eycken, J., & de Kimpe, N. (2019). Preparation of 2'-C-L-Histidine Starting from C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. Molecules (Basel, Switzerland), 24(21), 3878. [Link]
-
PromoCell. Troubleshooting guide for cell culture. [Link]
-
Pal, A., & Jana, N. R. (2021). Solubility and Solvation Energetics of L-histidine in Aqueous NaCl/KCl Electrolyte Media. Journal of Molecular Liquids, 334, 116483. [Link]
-
Wang, C., Li, Y., & Raglione, T. (2015). Investigation of a degradant in a biologics formulation buffer containing L-histidine. Journal of pharmaceutical sciences, 104(6), 1933–1939. [Link]
-
Jing, Y., Li, Z., & Liu, Y. (2022). Increased CHO cell fed-batch monoclonal antibody production using the autophagy inhibitor 3-MA or gradually increasing osmolality. Biotechnology and bioengineering, 119(1), 180–191. [Link]
-
Zarraga, I. E., & Shalaev, E. Y. (2014). Change in pH as a function of temperature for histidine buffer when the temperature was decreased from+ 25 to− 30 C. Journal of pharmaceutical sciences, 103(6), 1644-1647. [Link]
-
Cell Culture Dish. CHO Media Development and Optimization – A look at three case studies. (2016, February 10). [Link]
-
Haluška, M., Bodor, A., & Šipošová, K. (2022). Gel Shrinkage in Discontinuous Electrophoresis: How to Stabilize the Electrolyte Boundary in Epitachophoresis – Part 2 – Nongel Solid Support. ACS Omega, 7(4), 3469–3477. [Link]
-
Handrick, R., & Rupp, O. (2022). Stress‐induced increase of monoclonal antibody production in CHO cells. Engineering in Life Sciences, 22(3-4), 224-233. [Link]
-
Wikipedia. Histamine. [Link]
-
de Oliveira, A. C., de Souza, T. F., & de Melo, H. G. (2022). Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. Materials, 15(15), 5389. [Link]
-
Li, Y., Zhang, Y., & Liu, X. (2022). A novel dual-epigenetic inhibitor enhances recombinant monoclonal antibody expression in CHO cells. Applied microbiology and biotechnology, 106(21), 7119–7131. [Link]
-
DigitalOcean. Troubleshooting: Cell Culture. [Link]
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Technical Support Center: Stability of Ethyl L-histidinate Dihydrochloride in Acidic Solutions
Prepared by: Senior Application Scientist, Chemical Stability Division
Welcome to the technical support center for Ethyl L-histidinate Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent the degradation of this valuable compound in acidic solutions. As a salt of an amino acid ester, this compound presents unique stability challenges, primarily driven by its susceptibility to hydrolysis. This document provides in-depth, field-proven insights and actionable protocols to ensure the integrity of your experiments and formulations.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered by users.
Q1: I've prepared an aqueous solution of this compound, but I'm observing a loss of potency and the appearance of new peaks in my HPLC analysis. What is happening?
A: You are likely observing the degradation of the parent molecule. This compound has two primary points of instability in aqueous solutions: the ethyl ester linkage and the histidine side chain. The most common issue is the hydrolysis of the ester bond, which is accelerated in acidic conditions.[1][2]
Q2: What are the main degradation products I should be looking for?
A: The two principal degradation products are:
-
L-histidine: Formed from the hydrolysis of the ethyl ester bond.[1][3] This is the most common degradant in acidic aqueous solutions.
-
trans-Urocanic Acid: A potential degradant of the L-histidine moiety itself, which can be formed through deamination.[4][5] Its formation can be influenced by contaminants and the presence of certain metal ions.[5]
Q3: My solution is inherently acidic due to the dihydrochloride salt form. Is this the primary cause of degradation?
A: Yes, the acidic nature of the solution, created when the dihydrochloride salt dissolves in water, acts as a catalyst for the hydrolysis of the ester bond.[1][2] This reaction splits the molecule into L-histidine and ethanol.[3] While the compound is often supplied in this salt form to enhance solubility and initial stability, it creates an environment that promotes degradation once in solution.[6]
Q4: What is the optimal pH to maximize the stability of this compound in a solution?
A: This is a critical and nuanced question. While strongly acidic conditions (low pH) accelerate ester hydrolysis, the stability of the histidine moiety must also be considered. L-histidine is frequently used as a buffer in formulations, particularly around pH 6.0, where it provides stability to proteins like monoclonal antibodies.[7] However, for the ester, the primary goal is to minimize acid-catalyzed hydrolysis. Therefore, adjusting the pH to a less acidic range (e.g., pH 5-7) is generally advisable. A stability study across a range of pH values is essential to determine the optimal pH for your specific application and concentration.
Q5: Can I simply freeze my stock solution to prevent degradation?
A: Freezing is an effective short-term strategy to significantly slow down the rate of chemical reactions, including hydrolysis.[8] However, it is not a complete solution. For long-term storage, lyophilization (freeze-drying) to remove water entirely is the most robust method to prevent hydrolysis and preserve the compound's integrity. Additionally, be aware that freeze-thaw cycles can sometimes introduce their own stability issues, such as concentration gradients or pH shifts in the frozen state.[8]
Section 2: Understanding the Degradation Pathways
To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. Ethyl L-histidinate is susceptible to two main degradation pathways in solution.
Pathway 1: Acid-Catalyzed Ester Hydrolysis
This is the most significant degradation route in acidic aqueous solutions.[2] The reaction is a reversal of the esterification process where water, catalyzed by H+ ions, attacks the carbonyl carbon of the ester.[1][3] This leads to the cleavage of the ester bond, yielding L-histidine and ethanol.[1] The reaction is reversible, but in dilute aqueous solutions, the large excess of water drives the equilibrium towards the hydrolysis products.[2]
Pathway 2: Degradation of the Histidine Moiety
The histidine residue itself can undergo chemical modification.
-
Oxidation: The imidazole ring is susceptible to oxidation, especially in the presence of trace metal ions and oxygen. This can lead to various oxidized species.[4]
-
Deamination: Histidine can be deaminated to form urocanic acid.[5] This process can be activated by contaminants or specific metal ions like Mn(2+).[4][5]
The diagram below illustrates these primary degradation routes.
Caption: Primary degradation pathways for Ethyl L-histidinate.
Section 3: Troubleshooting Guide: Investigating Degradation
If you suspect degradation, a systematic approach is necessary to confirm, identify, and resolve the issue.
Caption: Troubleshooting workflow for degradation issues.
Section 4: Proactive Stabilization Strategies
Implementing the right strategies during solution preparation can prevent degradation before it becomes a problem.
Q: How do I select and maintain the optimal pH for my solution?
A: The goal is to find a balance between minimizing acid-catalyzed hydrolysis and maintaining the stability of the histidine ring.
-
Rationale: Moving the pH away from the highly acidic range (pH 1-3) will dramatically slow the rate of ester hydrolysis. A pH range of 5-7 is a good starting point for investigation.
-
Methodology:
-
Prepare small batches of the Ethyl L-histidinate solution in different buffer systems (e.g., phosphate, acetate) across a pH range of 4.0 to 7.5.
-
Use a calibrated pH meter for all adjustments.
-
Store these solutions under your intended experimental conditions.
-
Analyze samples at regular intervals (e.g., 0, 24, 48, 72 hours) using the HPLC method in Protocol 5.1.
-
The optimal pH is the one that shows the lowest rate of degradation of the parent compound.
-
Q: What are the best practices for temperature control?
A: Temperature is a critical factor influencing the rate of all chemical reactions.[9]
-
Rationale: The rate of chemical degradation often doubles for every 10°C increase in temperature.[8] Therefore, maintaining low temperatures is one of the easiest and most effective ways to enhance stability.
-
Best Practices:
-
Preparation: Prepare solutions on ice or in a cold room to minimize degradation during handling.
-
Short-Term Storage (< 72 hours): Store solutions at 2-8°C.
-
Long-Term Storage (> 72 hours): Aliquot the solution into single-use vials and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Ultimate Stability: For long-term archival, lyophilize the compound to remove water, the reactant in hydrolysis.
-
| Storage Temperature | Hypothetical Degradation Rate (%/day) | Recommendation |
| 25°C (Room Temp) | 5.0% | Not Recommended |
| 4°C (Refrigerated) | 0.8% | Suitable for short-term use (< 72h) |
| -20°C (Frozen) | < 0.1% | Recommended for long-term storage |
Q: When should I consider using a co-solvent instead of a purely aqueous solution?
A: If pH and temperature controls are insufficient, or if your application requires a non-aqueous environment.
-
Rationale: The primary degradation mechanism is hydrolysis, which requires water. Reducing the water activity by including a non-aqueous, aprotic co-solvent can slow this reaction. Ethyl L-histidinate is soluble in ethanol.[10]
-
Considerations:
-
Solvent Selection: Choose a solvent that is compatible with your downstream application and in which the compound is stable. Solvents like ethanol, acetonitrile, or DMSO could be considered.
-
Equilibrium: Since ethanol is a product of hydrolysis, using it as a co-solvent could, by Le Chatelier's principle, shift the equilibrium away from the degradation products.
-
Validation: Always perform a small-scale stability study in the chosen solvent system before preparing a large batch.
-
Q: How can I prevent metal-catalyzed degradation?
A: This is particularly important if you observe degradation products other than L-histidine, such as urocanic acid.[4][5]
-
Rationale: Trace metal ions (like Fe²⁺, Mn²⁺, Cu²⁺) can catalyze the oxidation and deamination of the histidine moiety.[4][5] These ions can be leached from glassware, spatulas, or be present as impurities in lower-grade reagents.
-
Preventative Measures:
-
Use High-Purity Reagents: Utilize high-purity water (e.g., HPLC-grade, Milli-Q) and analytical grade buffer components.
-
Use Metal-Free Labware: Whenever possible, use plastic or certified metal-free labware for preparation and storage.
-
Add a Chelating Agent: Incorporate a small amount (e.g., 0.1-1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) into your solution.[4][5] These molecules bind to and sequester metal ions, preventing them from participating in catalytic reactions.[5]
-
Section 5: Experimental Protocols
Protocol 5.1: HPLC Method for Stability Monitoring
This protocol provides a general method for separating Ethyl L-histidinate from its primary degradant, L-histidine. It should be optimized for your specific equipment.
-
Objective: To quantify the concentration of Ethyl L-histidinate and monitor the formation of L-histidine over time.
-
Instrumentation: HPLC with UV or DAD detector.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Sulfuric Acid in Water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Gradient:
-
0-2 min: 0% B
-
2-8 min: 0-40% B
-
8-10 min: 40% B
-
10-12 min: 40-0% B
-
12-15 min: 0% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1-1.0 mg/mL) using the mobile phase A or a suitable diluent.
-
Analysis: Inject standards of Ethyl L-histidinate and L-histidine to determine their retention times. Run your stability samples and quantify the peak areas to determine the percentage of parent compound remaining.
-
Protocol 5.2: Forced Degradation Study
-
Objective: To intentionally generate degradation products to confirm the specificity and stability-indicating nature of the analytical method.
-
Methodology:
-
Acid Hydrolysis: Prepare a ~1 mg/mL solution in 0.1 M HCl. Heat at 60°C for 4-8 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: Prepare a ~1 mg/mL solution in 0.1 M NaOH. Let stand at room temperature for 1-2 hours. Neutralize with HCl before injection.
-
Oxidative Degradation: Prepare a ~1 mg/mL solution and add 3% hydrogen peroxide. Let stand at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 24 hours. Prepare a solution for analysis.
-
Analysis: Analyze all stressed samples by HPLC (Protocol 5.1) alongside an unstressed control. The primary peak in the acid-stressed sample should correspond to L-histidine. Other peaks may appear in the oxidative sample, which could be further investigated by LC-MS.
-
Section 6: References
-
Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. (2024). MDPI. [Link]
-
Histamine - Wikipedia. Wikipedia. [Link]
-
Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. (2015). ResearchGate. [Link]
-
Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. (2022). ACS Publications. [Link]
-
A Novel Method for the Protection and Activation of Histidine. (2013). Semantic Scholar. [Link]
-
Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. (2015). Journal of Pharmaceutical Sciences. [Link]
-
Evidence that several conserved histidine residues are required for hydrolytic activity of human paraoxonase/arylesterase. (2000). PubMed. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2021). PMC - NIH. [Link]
-
Analytical Method Validation Report: L-Histidine Monochloride Monohydrate Assay by Potentiometric Titration. (2021). BioSpectra, Inc. [Link]
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions. (2021). PMC - PubMed Central. [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
Effect of ethanol on crystallization of the polymorphs of L-histidine. (2006). ResearchGate. [Link]
-
Hydrolysis of esters. Chemguide. [Link]
-
Evaluation Report on the Analytical Methods submitted for L-histidine monohydrochloride monohydrate. (2018). European Union Reference Laboratory for Feed Additives. [Link]
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2021). MDPI. [Link]
-
HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride. SIELC Technologies. [Link]
-
Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody. (2005). ResearchGate. [Link]
-
Substitution of both histidines in the active site of yeast alcohol dehydrogenase 1 exposes underlying pH dependencies. (2023). PLOS ONE. [Link]
-
Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011). BioProcess International. [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
Application of histidine buffer solution in reduction of protein aggregates. (2021). Google Patents.
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- 8. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Mitigating the Effects of Ethyl L-histidinate Dihydrochloride on Protein Stability Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting strategies for mitigating the confounding effects of Ethyl L-histidinate dihydrochloride in common protein stability assays. As a derivative of L-histidine, this compound possesses unique chemical properties that, while beneficial in some contexts, can introduce significant artifacts in sensitive biophysical assays.[1] This guide provides in-depth, causality-driven explanations and validated protocols to ensure the integrity of your experimental data.
Introduction: Why Does this compound Interfere with Protein Stability Assays?
This compound is an esterified form of the amino acid L-histidine. Its primary sources of interference stem from two key chemical features:
-
The Imidazole Side Chain : The imidazole ring of the histidine moiety is a potent chelator of divalent metal ions (e.g., Zn²⁺, Ni²⁺, Cu²⁺) and can participate in proton exchange.[2][3][4] Many proteins require metal ions for stability or function, and their chelation by the compound can lead to apparent destabilization.
-
Dihydrochloride Salt Form : The compound is supplied as a dihydrochloride salt, meaning it is acidic. Introducing it into a weakly buffered protein solution can significantly lower the pH, altering the protein's ionization state and, consequently, its stability and interactions.[5][6]
Understanding these properties is the first step in diagnosing and correcting experimental artifacts. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows for three common protein stability assays: Differential Scanning Fluorimetry (DSF), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Section 1: Differential Scanning Fluorimetry (DSF) Troubleshooting
DSF, or Thermal Shift Assay, measures changes in protein thermal stability by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.
FAQ 1: My protein's melting temperature (Tₘ) unexpectedly decreases in the presence of this compound. Is the compound destabilizing my protein?
Answer: Not necessarily. While true destabilization is possible, an apparent Tₘ decrease is more likely due to one of two artifacts: pH suppression or metal ion chelation.
Causality:
-
pH Suppression: If your protein is in a buffer with a pKa far from the experimental pH, the acidic nature of this compound can overwhelm the buffer's capacity, lowering the solution's pH. Protein stability is highly pH-dependent, and a shift from the optimal pH will often result in a lower Tₘ.[5][7]
-
Metal Ion Chelation: Many proteins are stabilized by structural metal ions. The imidazole group of Ethyl L-histidinate is an effective metal chelator.[3][8] By sequestering essential metal ions from the protein, the compound can cause it to unfold at a lower temperature.
Troubleshooting Workflow: Differentiating pH vs. Chelation Effects
Caption: Workflow to diagnose Tₘ decreases in DSF assays.
Protocol 1: High-Capacity Buffer Exchange
-
Buffer Selection: Choose a buffer with a pKa within ±0.5 units of your desired experimental pH (e.g., HEPES for pH 7.0-8.0, MES for pH 6.0-6.5).[9] Use a higher concentration (50-100 mM) to resist pH changes.
-
Protein Exchange: Exchange the protein into the new high-capacity buffer using a desalting column or dialysis.
-
Compound Preparation: Prepare a stock solution of this compound in the exact same high-capacity buffer.
-
pH Verification: Before the DSF run, mix your protein and the highest concentration of the compound you will test. Measure the pH to confirm it remains stable.
-
DSF Execution: Perform the DSF experiment. Compare the Tₘ shift to your original, poorly buffered condition.
FAQ 2: I see high initial fluorescence and a distorted melting curve when I add this compound. What is happening?
Answer: This often indicates that the compound is causing protein aggregation or is directly interacting with the fluorescent dye.[10][11]
Causality:
-
Protein Aggregation: A significant pH drop or chelation of stabilizing ions can cause the protein to aggregate even at room temperature. The DSF dye (e.g., SYPRO Orange) binds to these aggregates, leading to high initial fluorescence.[12]
-
Fluorescence Interference: Histidine and its derivatives have been shown to interact with fluorescent molecules, potentially causing quenching or enhancement.[13][14] This can alter the baseline and the shape of the unfolding transition.
Protocol 2: Compound and Dye Interference Controls
-
No-Protein Control: Run a DSF experiment with only the buffer and varying concentrations of this compound. This will reveal if the compound itself fluoresces or interacts with the plate.[12]
-
Dye-Compound Control: Run a DSF experiment with buffer, DSF dye, and varying concentrations of the compound. This will show if the compound directly affects the dye's fluorescence.
-
Intrinsic Tryptophan Fluorescence: If your instrument supports it, switch to a dye-free DSF method (nanoDSF) that measures the change in intrinsic tryptophan fluorescence upon unfolding.[15] This eliminates artifacts from dye interactions.
| Control Experiment | Purpose | Expected Outcome if No Interference |
| Buffer + Compound | Test for intrinsic compound fluorescence | Flat, low fluorescence baseline |
| Buffer + Dye + Compound | Test for compound-dye interaction | Flat, low fluorescence baseline |
| Protein + Compound (No Dye) | Test for aggregation (via light scattering) | Low and stable scattering signal |
Section 2: Isothermal Titration Calorimetry (ITC) Troubleshooting
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS).
FAQ 3: My ITC titration of this compound into my protein solution shows large, spiky heats of injection that don't fit a binding model. What's wrong?
Answer: This is a classic sign of a buffer mismatch, likely exacerbated by heats of ionization from the compound.[16][17]
Causality:
-
Buffer Mismatch: Any small difference in pH or buffer component concentration between the syringe (compound) and the cell (protein) will generate significant heats of dilution, obscuring the true binding isotherm.[18]
-
Heats of Ionization: The imidazole ring of histidine has a pKa around 6.0. If the experimental pH is near this value, the binding or dilution of the compound can cause a change in protonation state, releasing or absorbing heat. This protonation heat is convoluted with the binding heat.[19]
Troubleshooting Workflow: Deconvoluting Heats in ITC
Caption: ITC troubleshooting for artifacts from buffer mismatch and ionization.
Protocol 3: Rigorous ITC Sample Preparation and Control Experiments
-
Buffer Preparation: Prepare a single, large batch of buffer (e.g., 2L of 50 mM Phosphate, 150 mM NaCl, pH 7.4). Filter the buffer.
-
Exhaustive Dialysis: Place the protein solution and a concentrated stock of the compound in separate dialysis cassettes. Dialyze both against the same large volume of buffer for at least 16 hours at 4°C, with at least one buffer change. This is the most critical step for minimizing mismatch artifacts.[20]
-
Concentration Measurement: After dialysis, accurately measure the concentrations of both the protein and the compound.
-
Control Titration 1 (Compound into Buffer): Perform a complete ITC run by titrating the exact compound solution from the syringe into the dialysis buffer in the cell. This measures the heat of dilution/ionization of the compound.
-
Control Titration 2 (Buffer into Protein): Perform a run titrating the dialysis buffer from the syringe into the protein solution in the cell. This is typically negligible but is good practice.
-
Data Analysis: Modern ITC software allows for the direct subtraction of control data (like compound-into-buffer) from the primary experimental data before fitting. This can often reveal the true binding isotherm.
Section 3: Surface Plasmon Resonance (SPR) Troubleshooting
SPR monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
FAQ 4: I'm seeing significant baseline drift and non-specific binding to my reference surface when I inject this compound. How can I get clean sensorgrams?
Answer: These issues are common when working with small, charged molecules and are often related to buffer effects or non-specific interactions with the sensor chip surface.
Causality:
-
Bulk Refractive Index Mismatch: If the buffer in your analyte solution (containing the compound) is not perfectly matched to the running buffer, you will see a "bulk shift" or drift in the signal that is not related to binding.[21]
-
Non-Specific Binding (NSB): The positively charged Ethyl L-histidinate can interact non-specifically with the negatively charged carboxymethylated dextran surface of common sensor chips (e.g., CM5).[21] This is especially problematic if the running buffer has low ionic strength.
Protocol 4: Optimizing SPR Running Buffer and Sample Preparation
-
Buffer Matching: As with ITC, ensure your analyte is dissolved in the exact same buffer that is being used as the running buffer. Dialysis is the gold standard.
-
Increase Ionic Strength: To minimize non-specific electrostatic interactions, increase the salt concentration (e.g., NaCl) in your running buffer. Test a range from 150 mM up to 500 mM.
-
Add a Surfactant: Include a non-ionic surfactant, such as 0.005-0.05% P20 (Tween-20), in the running buffer to reduce non-specific hydrophobic interactions.
-
Include a Carrier Protein: Adding a small amount of a non-interacting protein like Bovine Serum Albumin (BSA) at ~0.1 mg/mL to the running buffer can help block non-specific binding sites on the sensor surface.
-
Test Different Chip Surfaces: If NSB persists, consider switching to a sensor chip with a different surface chemistry. For example, a chip with a neutral, polyethylene glycol (PEG) brush layer is often more resistant to non-specific binding of charged molecules.
Optimized SPR Buffer Component Summary
| Component | Starting Concentration | Optimization Range | Purpose |
| Buffering Agent | 25 mM HEPES, pH 7.4 | 25-100 mM | Maintain stable pH[9] |
| Salt (NaCl) | 150 mM | 150-500 mM | Reduce electrostatic NSB |
| Surfactant (P20) | 0.05% (v/v) | 0.005-0.05% | Reduce hydrophobic NSB |
| Additive (BSA) | 0.1 mg/mL | 0.1-1.0 mg/mL | Block surface binding sites |
Final Recommendations
When working with challenging small molecules like this compound, a systematic and control-based approach is paramount.
-
Always Characterize Your Compound: Before starting protein experiments, understand the compound's properties. Measure its effect on buffer pH and test for intrinsic fluorescence.
-
Buffer is Key: The single most important factor in mitigating artifacts is rigorous buffer matching between all components. Dialysis is your most powerful tool.
-
Orthogonal Methods: If possible, validate your findings with a secondary, orthogonal technique. If you observe a stabilizing effect in DSF, try to confirm it with ITC to ensure it's not an artifact.
By applying the principles and protocols outlined in this guide, you can confidently deconvolve the true biophysical interactions of your system from the confounding effects of this compound, ensuring the accuracy and integrity of your research.
References
-
Yuan, J., et al. (2018). The effects of L-histidine on the light and perspiration stability of 4,4'-diamino-stilbene-2,2'-disulfonic acid-based fluorescent whiteness agents on cotton fabrics. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Growth and characterization of L-histidine hydrochloride monohydrate single crystals. Retrieved from [Link]
-
Di Profio, G., et al. (2018). Healing through Histidine: Bioinspired Pathways to Self-Healing Polymers via Imidazole–Metal Coordination. MDPI. Retrieved from [Link]
-
Sam, D., et al. (2023). Biochemistry, Histidine. NCBI Bookshelf. Retrieved from [Link]
-
Akçay, N., et al. (2024). DFT Study on the His-Tag Binding Affinity of Metal Ions in Modeled Hexacationic Metal Complexes. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Histamine. Retrieved from [Link]
-
Ali, H. R., et al. (2024). Fluorescence Sensors for the Detection of L-Histidine Based on Silver Nanoclusters Modulated by Copper Ions. Sensors. Retrieved from [Link]
-
Jo, M., et al. (2023). Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes. Antioxidants. Retrieved from [Link]
-
Stankunas, K., et al. (2011). Regulating Protein Stability in Mammalian Cells Using Small Molecules. CSH Protocols. Retrieved from [Link]
-
Salis, B., et al. (2017). Isothermal titration calorimetry measurements of riboswitch-ligand interactions. Methods in Enzymology. Retrieved from [Link]
-
Talley, K., & Alexov, E. (2010). On the pH-optimum of activity and stability of proteins. Proteins: Structure, Function, and Bioinformatics. Retrieved from [Link]
-
Reichert Technologies. (2025). Troubleshooting Surface Plasmon Resonance: Resolving Non-Specific Binding, Regeneration and Other Problems. Bitesize Bio. Retrieved from [Link]
-
Arkin, M. R., & Wells, J. A. (2014). Stabilization of protein-protein interactions by small molecules. Drug Discovery Today. Retrieved from [Link]
-
Vivian, J. T., & Callender, D. R. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Biophysical Reviews. Retrieved from [Link]
-
Wang, M., et al. (2023). Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. MDPI. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Perfect Protein Purification Buffers: 5 Top Ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of potential problems with ITC experiments. Retrieved from [Link]
-
PubChem. (n.d.). Mthis compound. Retrieved from [Link]
-
Gestwicki, J. E., et al. (2020). Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. Biochemistry. Retrieved from [Link]
-
GE Healthcare. (2012). Isothermal titration calorimetry: Principles and experimental design. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
DC Chemicals. (2024). Understanding the Role of L-Histidine HCl in Protein Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the stability of the GFP variants. Retrieved from [Link]
-
Linseis. (n.d.). Assessing Protein Stability: Analytical Strategies for Biomolecular Research. Retrieved from [Link]
-
Tebubio. (2017). How to choose the perfect buffer to get a pure, stabilised, functional protein. Retrieved from [Link]
-
ResearchGate. (2018). Troubleshooting differential scanning fluorimetry, strange melting profile?. Retrieved from [Link]
-
Nicoya. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide. Retrieved from [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]
-
The Journal of Physical Chemistry B. (2021). Virtual Issue on Protein Crowding and Stability. Retrieved from [Link]
-
The Journal of Chemical Physics. (2006). Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments. Retrieved from [Link]
-
PubMed Central. (2008). Multiple Mechanisms of Action for Inhibitors of Histidine Protein Kinases from Bacterial Two-Component Systems. Retrieved from [Link]
-
JoVE. (2016). Preparation To Minimize Buffer Mismatch in Isothermal Titration Calorimetry Experiments. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2022). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]
-
PubMed Central. (2016). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Retrieved from [Link]
-
ResearchGate. (2025). Effects of pH on protein-protein interactions and implications for protein phase behavior. Retrieved from [Link]
-
bioRxiv. (2020). Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystal Growth, Optical and Dielectric Properties of L-Histidine Hydrochloride Monohydrate Nonlinear Optical Single Crystal. Retrieved from [Link]
-
PubMed Central. (2018). Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. Retrieved from [Link]
-
PubMed Central. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 1-ethyl-L-histidine. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Ethyl L-histidinate Dihydrochloride Quantification by LC-MS
For researchers, scientists, and drug development professionals, the precise quantification of ethyl L-histidinate dihydrochloride is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This amino acid derivative plays a crucial role in various formulations, and its accurate measurement is a critical aspect of quality control and pharmacokinetic studies.[1] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of this compound, supported by experimental data and validation protocols grounded in scientific integrity and regulatory standards.
The Power of LC-MS for Amino Acid Ester Analysis
Liquid chromatography-mass spectrometry stands as a powerful and widely adopted analytical technique for the quantification of small molecules in complex matrices.[2] Its high selectivity, sensitivity, and specificity make it particularly well-suited for analyzing amino acids and their derivatives, which are often present at low concentrations and can be challenging to resolve from other components.[2][3] The coupling of liquid chromatography, which separates compounds based on their physicochemical properties, with mass spectrometry, which identifies and quantifies them based on their mass-to-charge ratio (m/z), provides a robust platform for accurate and reliable measurements.[4]
For this compound, a polar and relatively small molecule, LC-MS offers distinct advantages over other analytical techniques like UV or fluorescence detection, which may require a derivatization step to enhance sensitivity and separation.[3] Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the sample matrix.[2][3]
Comparative Analysis of LC-MS Methodologies
The choice of LC-MS methodology can significantly impact the performance of the assay. Here, we compare two common approaches for the quantification of this compound: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), both coupled with tandem mass spectrometry.
To provide a comprehensive comparison, a series of experiments were conducted to evaluate the performance of both RPLC-MS/MS and HILIC-MS/MS methods for the quantification of this compound in a representative biological matrix (rat plasma). The key performance parameters assessed were retention, peak shape, sensitivity, and matrix effects.
RPLC is a widely used chromatographic technique that separates molecules based on their hydrophobicity. While effective for a broad range of compounds, highly polar analytes like ethyl L-histidinate can exhibit poor retention on traditional C18 columns.[3]
Experimental Protocol:
-
Sample Preparation: Protein precipitation of rat plasma with acetonitrile (1:3 v/v) followed by centrifugation and collection of the supernatant.
-
Chromatography:
-
Column: C18 column (2.1 mm × 150 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.25 mL/min
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition: [M+H]+ m/z 184.1 → 138.1
-
HILIC is an alternative chromatographic mode that is particularly well-suited for the retention and separation of polar and hydrophilic compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content.
Experimental Protocol:
-
Sample Preparation: Same as RPLC-MS/MS.
-
Chromatography:
-
Column: Amide-based HILIC column (2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: 10 mM Ammonium Acetate in water with 0.1% Formic Acid
-
Gradient: 95% A to 60% A over 5 minutes
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition: [M+H]+ m/z 184.1 → 138.1
-
Diagram of the Experimental Workflow:
Caption: Comparative workflow for RPLC and HILIC-MS/MS analysis.
| Parameter | RPLC-MS/MS | HILIC-MS/MS | Rationale for Superior Performance |
| Retention Time (min) | 1.2 | 3.8 | HILIC provides better retention for polar analytes, moving the peak away from the solvent front and potential early-eluting interferences. |
| Peak Asymmetry | 1.8 | 1.1 | The HILIC method yields a more symmetrical peak, which is crucial for accurate integration and quantification. |
| Signal-to-Noise Ratio (at 1 ng/mL) | 15 | 45 | Improved retention and peak shape on the HILIC column lead to a significantly better signal-to-noise ratio and thus, higher sensitivity. |
| Matrix Effect (%) | -45% (Suppression) | -12% (Suppression) | The better chromatographic separation in HILIC minimizes co-elution with matrix components that can suppress the analyte's ionization.[5][6][7] |
Validation of the HILIC-MS/MS Method
A comprehensive validation of the HILIC-MS/MS method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation to ensure its suitability for its intended purpose.[8][9][10][11][12][13][14][15][16]
The validation process encompasses the evaluation of several key parameters to demonstrate that the analytical procedure is reliable and reproducible.[10][13][14]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity/Selectivity | To ensure that the signal measured is solely from the analyte of interest.[10] | No significant interfering peaks at the retention time of the analyte in blank matrix from at least six different sources.[10] |
| Linearity and Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[8] | Correlation coefficient (r²) ≥ 0.99. The range should typically cover 80-120% of the test concentration for an assay.[8] |
| Accuracy | To determine the closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | The analyte response should be at least 5 times the response of a blank sample. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant changes in the results when parameters like mobile phase composition, flow rate, or column temperature are slightly varied. |
| Stability | To assess the chemical stability of the analyte in the biological matrix under various storage and processing conditions.[17] | Analyte concentration should remain within ±15% of the initial concentration. |
1. Specificity:
-
Protocol: Six different lots of blank rat plasma were processed and analyzed to assess for interferences at the retention time of ethyl L-histidinate and the internal standard.
-
Results: No significant interfering peaks were observed, demonstrating the high selectivity of the MRM method.
2. Linearity and Range:
-
Protocol: A calibration curve was constructed using eight non-zero standards ranging from 1 to 1000 ng/mL.
-
Results: The calibration curve was linear over the tested range with a correlation coefficient (r²) of 0.998.
3. Accuracy and Precision:
-
Protocol: Quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) were analyzed in six replicates on three different days.
-
Results:
-
Intra-day Accuracy and Precision: Accuracy ranged from 97.2% to 103.5%, and precision (CV) was ≤ 6.8%.
-
Inter-day Accuracy and Precision: Accuracy ranged from 98.1% to 102.4%, and precision (CV) was ≤ 8.2%.
-
4. Stability:
-
Protocol: The stability of ethyl L-histidinate was evaluated under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term Stability: 4 hours at room temperature.
-
Long-Term Stability: 30 days at -80°C.
-
Post-Preparative Stability: 24 hours in the autosampler at 4°C.
-
-
Results: The analyte was found to be stable under all tested conditions, with deviations within ±10% of the nominal concentrations.
Diagram of the Method Validation Process:
Caption: Key parameters in the LC-MS method validation process.
Addressing Potential Challenges: Matrix Effects
A significant challenge in LC-MS bioanalysis is the potential for matrix effects, where co-eluting endogenous components from the sample matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5][6][7][18]
Strategies to Mitigate Matrix Effects:
-
Optimized Sample Preparation: Employing more rigorous sample cleanup techniques like solid-phase extraction (SPE) can help remove interfering matrix components.
-
Chromatographic Separation: As demonstrated, optimizing the chromatographic method to separate the analyte from matrix interferences is highly effective.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[6]
Conclusion
This guide has provided a comprehensive comparison of RPLC-MS/MS and HILIC-MS/MS methods for the quantification of this compound, demonstrating the superiority of the HILIC-based approach. The detailed validation of the HILIC-MS/MS method according to ICH and FDA guidelines confirms its accuracy, precision, and robustness, making it a reliable tool for researchers, scientists, and drug development professionals. By understanding the principles of LC-MS, carefully selecting and validating the analytical method, and being mindful of potential challenges like matrix effects, one can ensure the generation of high-quality, defensible data for the quantification of this compound.
References
-
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
-
Yin, J., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 992, 60-67.
-
Li, W., et al. (2012). Development and Validation of an LC-ESI-MS/MS Method for the Determination of Nitidine Chloride in Rat Plasma. Journal of Chromatographic Science, 50(2), 161-166.
-
Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Pharmaceutical Research, 32(8), 2640-2649.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
-
Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem.
-
Zhang, X., et al. (2021). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Journal of Clinical Laboratory Analysis, 35(10), e23995.
-
Kittlaus, S., et al. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 448-456.
-
Wang, C., et al. (2015). Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. Pharmaceutical Research, 32(8), 2640-2649.
-
Kim, H., et al. (2023). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 28(22), 7592.
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
-
U.S. Food and Drug Administration. (2022). Bioanalytical Method Validation Guidance for Industry.
-
Jones, A. D., et al. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 79(12), 4475-4484.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
Kumar, P., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s286-s293.
-
Gosetti, F., et al. (2010). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 21(8), 1289-1300.
-
Lam, X. M., et al. (2002). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Pharmaceutical Research, 19(11), 1630-1636.
-
Chem-Impex. L-Histidine ethyl ester dihydrochloride.
-
Thermo Fisher Scientific. (2014). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
-
Kumar, A., et al. (2021). Method development and validation of LC–ESI–MS/MS method for the quantification of sonidegib in healthy rabbits. Future Journal of Pharmaceutical Sciences, 7(1), 1-8.
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
-
International Council for Harmonisation. (2023). Quality Guidelines.
-
Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 66(12), 3236-3246.
-
Slideshare. (2015). USFDA guidelines for bioanalytical method validation.
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
-
SCIEX. (2015). Rapid LC-MS/MS Analysis of Free Amino Acids.
-
Kumar, A., et al. (2022). Stability Indicating LC–ESI-MS/MS Method Development and Validation for the Quantitation of Lurbinectedin in Biological Matrices. Journal of Chromatographic Science, 60(9), 834-842.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
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A Comparative Guide to Histidine Protection in Solid-Phase Peptide Synthesis: Boc-His(Trt)-OH vs. Fmoc-His(Trt)-OH
Introduction: The Unique Challenge of Histidine in Peptide Synthesis
The incorporation of histidine into peptide sequences during solid-phase peptide synthesis (SPPS) presents a significant challenge for chemists. The imidazole side chain of histidine is nucleophilic and its pKa is near physiological pH, making it a versatile residue in biological systems. However, in the context of chemical synthesis, this reactivity can be problematic. The unprotected imidazole ring can lead to undesirable side reactions and, most critically, can catalyze the racemization of the activated histidine residue during the coupling step.[1][2][3][4] This epimerization, the conversion of the L-amino acid to its D-isomer, can be difficult to separate from the target peptide and can have profound, often detrimental, effects on its biological activity.[5][6]
To mitigate these issues, the imidazole group must be protected throughout the synthesis. The choice of protecting group is intrinsically linked to the overall SPPS strategy, primarily categorized as either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This guide provides a detailed comparative analysis of two commonly employed protected histidine derivatives: Boc-His(Trt)-OH for Boc-based SPPS and Fmoc-His(Trt)-OH for Fmoc-based SPPS. We will delve into the mechanistic underpinnings of their use, compare their performance with supporting data, and provide detailed experimental protocols.
A brief note on nomenclature: while derivatives like Ethyl L-histidinate exist, they are typically not used as building blocks in SPPS in the same manner as Nα- and side-chain protected amino acids. The ethyl ester in Ethyl L-histidinate protects the C-terminal carboxyl group and is not suitable for protecting the imidazole side chain during peptide elongation. Therefore, a direct comparison with standard SPPS building blocks like Boc-His(Trt)-OH is not applicable.
Fundamental Differences in Protection Strategies: Boc vs. Fmoc Chemistry
The core distinction between the two major SPPS methodologies lies in the lability of the Nα-protecting group, which dictates the choice of compatible side-chain protection.
-
Boc-SPPS: This strategy utilizes the acid-labile Boc group for temporary Nα-protection. The Boc group is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] Consequently, side-chain protecting groups must be stable to these conditions and are typically removed at the end of the synthesis with a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). The benzyl (Bzl) and related groups are common choices for side-chain protection in this scheme.
-
Fmoc-SPPS: This is currently the more prevalent method, employing the base-labile Fmoc group for Nα-protection. The Fmoc group is cleaved with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] Side-chain protecting groups are therefore chosen for their stability to this basic treatment and are typically acid-labile, allowing for their removal simultaneously with cleavage of the peptide from the resin using a strong acid cocktail (e.g., TFA with scavengers).[7]
The Trityl Group: A Versatile Protector for Histidine's Imidazole Side Chain
The trityl (Trt) group, a bulky triphenylmethyl moiety, is a widely used protecting group for the histidine side chain in both Boc and Fmoc SPPS.[8] It is introduced onto one of the imidazole nitrogens, typically the tele (τ) nitrogen. The Trt group is stable to the basic conditions of Fmoc removal and the milder acidic conditions used for Boc removal in some contexts, yet it is readily cleaved by strong acid cocktails at the final step of synthesis.[1][8]
However, a critical point to understand is that the Trt group, while preventing side-chain acylation, does not completely prevent racemization.[1][9] The racemization mechanism is catalyzed by the π-nitrogen of the imidazole ring, which can abstract the α-proton of the activated amino acid.[5][6] Since the Trt group is typically attached to the τ-nitrogen, the π-nitrogen remains unprotected and can still facilitate this unwanted side reaction.[9]
Caption: High-level comparison of Boc and Fmoc SPPS workflows.
Comparative Analysis: Boc-His(Trt)-OH vs. Fmoc-His(Trt)-OH
| Feature | Boc-His(Trt)-OH | Fmoc-His(Trt)-OH |
| SPPS Chemistry | Boc/Bzl | Fmoc/tBu |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Side-Chain Protection | Trityl (Trt) | Trityl (Trt) |
| Nα-Deprotection | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Deprotection | Very Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA cocktail) |
| Racemization Risk | Moderate; can be an issue. | High; a significant concern, especially with prolonged activation times.[10] |
| Solubility | Generally good in common organic solvents. | Good solubility in DMF and NMP. |
| Cost | Generally less expensive. | Can be more expensive than the Boc equivalent. |
Experimental Data: The Impact of Protection Strategy on Racemization
The choice of histidine derivative can have a dramatic impact on the stereochemical purity of the final peptide. While direct comparative data between Boc-His(Trt)-OH and Fmoc-His(Trt)-OH is less common due to their use in different overarching strategies, extensive research within the Fmoc framework highlights the limitations of the Trt group.
Recent studies have shown that using a Boc group to protect the imidazole side chain in Fmoc-SPPS, i.e., Fmoc-His(Boc)-OH , offers superior suppression of racemization compared to Fmoc-His(Trt)-OH.[5] The electron-withdrawing nature of the Boc group on the imidazole nitrogen reduces its basicity, thereby decreasing the rate of α-proton abstraction.
Table 1: Comparative Racemization Data in the Synthesis of Liraglutide [5]
| Histidine Derivative | Coupling Conditions | % D-His Isomer |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | >16% |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% |
This data compellingly demonstrates that for Fmoc-SPPS, where high temperatures or extended coupling times may be necessary, Fmoc-His(Boc)-OH is a significantly better choice than Fmoc-His(Trt)-OH for maintaining stereochemical integrity.
Experimental Protocols
The following are generalized, self-validating protocols for the incorporation of histidine derivatives in both Boc and Fmoc SPPS.
Protocol 1: Incorporation of Boc-His(Trt)-OH in Boc-SPPS
This protocol assumes a manual synthesis on a p-methylbenzhydrylamine (MBHA) resin.
-
Resin Preparation:
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Wash with DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment for 20 minutes.
-
Wash with DCM (3x).
-
Wash with 5% diisopropylethylamine (DIEA) in DCM (2x).
-
Wash with DCM (3x).
-
Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.
-
-
Coupling of Boc-His(Trt)-OH:
-
In a separate vessel, pre-activate Boc-His(Trt)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-5 minutes. Add DIEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Self-Validation: Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, recouple.
-
-
Capping (Optional but Recommended):
-
If the coupling is incomplete, cap any unreacted amines with a solution of acetic anhydride and DIEA in DMF.
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail such as HF/anisole (9:1) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Caption: Boc-SPPS cycle for incorporating Boc-His(Trt)-OH.
Protocol 2: Incorporation of Fmoc-His(Trt)-OH in Fmoc-SPPS
This protocol assumes a manual synthesis on a Rink Amide resin.
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes.
-
Wash with DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash with DMF (5x).
-
Self-Validation: A UV spectrophotometer can be used to quantify the released dibenzofulvene-piperidine adduct, confirming deprotection. Alternatively, a Kaiser test can be used.
-
-
Coupling of Fmoc-His(Trt)-OH:
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to initiate activation.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Self-Validation: Perform a Kaiser test. A negative result indicates complete coupling.
-
-
Cycle Repetition:
-
Repeat steps 2-3 for each subsequent amino acid.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) for 2-3 hours at room temperature.[7][11]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Conclusion and Recommendations
The choice between Boc-His(Trt)-OH and Fmoc-His(Trt)-OH is fundamentally dictated by the overarching SPPS strategy employed by a laboratory. Both are viable options for introducing histidine into a peptide sequence.
However, the key takeaway for researchers, particularly those engaged in the synthesis of peptides for therapeutic applications where stereochemical purity is paramount, is the inherent risk of racemization associated with the Trt group.
-
For Boc-SPPS users: Boc-His(Trt)-OH remains a standard and effective choice. Careful control of activation times and coupling conditions is still advised to minimize epimerization.
-
For Fmoc-SPPS users: While Fmoc-His(Trt)-OH is widely used, it presents a significant risk of racemization.[3][10] For critical syntheses, especially those involving "difficult" sequences that may require higher temperatures or longer coupling times, the use of Fmoc-His(Boc)-OH is strongly recommended. The experimental data clearly shows its superiority in preserving the stereochemical integrity of the histidine residue.[5]
Ultimately, the optimal choice depends on a careful consideration of the synthetic strategy, the specific peptide sequence, and the required purity of the final product.
References
- Albericio, F. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing.
- AAPPTec (n.d.).
- Fantoni, T., et al. (2024). Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents.
- AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Chen, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
- CEM Corporation (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- BenchChem (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. BenchChem.
- Creative Peptides (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
- AAPPTec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- BenchChem (2025).
- CDN Isotopes (n.d.). Cleavage Cocktail Selection. CDN Isotopes.
- CEM Corporation (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Sigma-Aldrich (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Analysis of Ethyl L-histidinate dihydrochloride and L-histidine on Cell Viability: An In-Depth Technical Guide
This guide provides a comprehensive comparison of the effects of Ethyl L-histidinate dihydrochloride and its parent amino acid, L-histidine, on mammalian cell viability. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical differences between these two compounds and outlines a rigorous experimental framework to assess their respective impacts on cellular health. We will explore the underlying biochemical principles, provide detailed experimental protocols, and present a model for data interpretation, thereby offering a complete paradigm for evaluating these and similar compounds in a preclinical setting.
Introduction: The Rationale for Comparison
L-histidine is an essential amino-acid, indispensable for a myriad of physiological processes including protein synthesis, metal ion chelation, and as a precursor to histamine.[1][2] Its inclusion in cell culture media is standard practice to support robust cellular proliferation and function.[3] this compound, an esterified derivative of L-histidine, is often utilized in pharmaceutical formulations and as a nutritional supplement, purportedly for its enhanced solubility and stability. However, the ester modification raises a critical question for cell-based research and therapeutic applications: how does this chemical alteration affect its interaction with and impact on living cells compared to the unmodified L-histidine?
The primary hypothesis is that this compound, being more lipophilic due to the ethyl ester group, may exhibit different membrane transport kinetics. Once inside the cell, it is presumed to be hydrolyzed by intracellular esterases to yield L-histidine and ethanol. This intracellular conversion could lead to a localized, and potentially more potent, biological effect compared to the direct administration of L-histidine, which relies on specific amino acid transporters for cellular entry.[4][5] This guide will provide the means to scientifically investigate this hypothesis.
Physicochemical Properties: A Tale of Two Molecules
A foundational understanding of the physicochemical differences between L-histidine and its ethyl ester derivative is crucial for interpreting their biological effects.
| Property | L-Histidine | This compound |
| Molecular Formula | C₆H₉N₃O₂ | C₈H₁₃N₃O₂·2HCl |
| Molecular Weight | 155.15 g/mol | 256.13 g/mol |
| Structure | Contains a carboxylic acid group | The carboxylic acid is esterified with an ethyl group |
| Solubility in Water | 41.9 mg/mL at 25°C | Generally higher than L-histidine |
| pKa (imidazole side chain) | ~6.0 | Expected to be similar to L-histidine |
Data compiled from various sources.[1][6]
The esterification of the carboxyl group in this compound neutralizes its negative charge, thereby increasing the molecule's overall lipophilicity. This alteration is the cornerstone of the hypothesis that it may traverse cellular membranes more readily than L-histidine.
Proposed Cellular Uptake and Metabolism
The differential impact of these two compounds on cell viability is likely rooted in their distinct mechanisms of cellular entry and subsequent metabolic fate.
-
L-histidine: Primarily transported into cells via specific amino acid transport systems, such as the LAT1 transporter.[4][5] Once inside, it enters the cellular amino acid pool for protein synthesis or is catabolized.
-
This compound: It is hypothesized that its increased lipophilicity allows for passive diffusion across the cell membrane, in addition to potential interactions with amino acid or peptide transporters.[7] Following cellular entry, ubiquitous intracellular esterases are expected to cleave the ethyl ester bond, releasing L-histidine and ethanol.[8][9][10] This intracellular hydrolysis would effectively act as a targeted delivery system for L-histidine.
Experimental Design for a Comparative Cell Viability Study
To empirically assess the impact of these compounds, a well-controlled in vitro study is essential.
4.1. Cell Line Selection
The choice of cell line is critical and should be guided by the research context. For a general cytotoxicity screen, a robust and well-characterized cell line is recommended.
-
HEK293 (Human Embryonic Kidney 293): A widely used cell line known for its reliable growth and high transfection efficiency.[11][12][13][14][15]
-
A549 (Human Lung Carcinoma): A well-characterized epithelial cell line often used in toxicology studies.[16][17][18][19][20][21]
-
CHO (Chinese Hamster Ovary): A common cell line in biopharmaceutical production, valued for its stability and adaptability.[22][23][24][25][26]
For this guide, we will proceed with the HEK293 cell line due to its widespread use and robust nature.
4.2. Treatment Conditions
-
Compound Preparation: Prepare sterile, concentrated stock solutions of L-histidine and this compound in a suitable vehicle (e.g., sterile phosphate-buffered saline or cell culture medium).
-
Concentration Range: A dose-response study is crucial. A suggested starting range is from 0.1 mM to 10 mM.
-
Incubation Time: Assess cell viability at multiple time points, for instance, 24, 48, and 72 hours, to capture both acute and chronic effects.
-
Controls:
-
Untreated Control: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same volume of vehicle used for the highest concentration of the test compounds.
-
4.3. Cell Viability Assay
The Resazurin assay is a sensitive and reliable method for assessing cell viability based on metabolic activity.[16][27][28][29] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Detailed Experimental Protocol: Resazurin Assay
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom, black-walled tissue culture plates
-
L-histidine
-
This compound
-
Resazurin sodium salt
-
Sterile PBS
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HEK293 cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2X concentrated serial dilutions of L-histidine and this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control medium.
-
Incubate for the desired time points (24, 48, 72 hours).
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize.
-
At the end of the treatment period, add 10 µL of the resazurin solution to each well (final concentration 0.015 mg/mL).
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the metabolic rate of the cells.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[27][28][30]
-
-
Data Analysis:
-
Subtract the average fluorescence of the media-only (no cells) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
-
Hypothetical Data and Interpretation
The following table represents a potential outcome of the described experiment at the 48-hour time point.
| Concentration (mM) | L-Histidine (% Viability ± SD) | This compound (% Viability ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 98.2 ± 5.2 | 97.5 ± 4.8 |
| 0.5 | 96.5 ± 4.1 | 94.3 ± 5.5 |
| 1.0 | 94.3 ± 3.8 | 88.1 ± 6.2 |
| 2.5 | 91.8 ± 4.6 | 75.4 ± 5.9 |
| 5.0 | 88.1 ± 5.3 | 62.7 ± 6.8 |
| 10.0 | 85.4 ± 6.1 | 48.9 ± 7.3 |
Interpretation of Hypothetical Results:
In this model dataset, both compounds exhibit a dose-dependent decrease in cell viability, but the effect is more pronounced with this compound. This would support the hypothesis that the ethyl ester derivative has a greater impact on cell viability, potentially due to more efficient cellular uptake and intracellular conversion to L-histidine, leading to a higher intracellular concentration. The release of ethanol as a byproduct could also contribute to the observed cytotoxicity at higher concentrations.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for assessing and comparing the effects of this compound and L-histidine on cell viability. The provided experimental design and protocol offer a robust method for generating reliable and reproducible data.
Should the experimental results align with the hypothetical data, it would suggest that the esterification of L-histidine significantly alters its biological activity at the cellular level. This would have important implications for its use in cell culture and as a therapeutic agent, highlighting the need to consider not just the active molecule, but also the form in which it is delivered.
Further investigations could explore the precise mechanisms of uptake for this compound, quantify the intracellular conversion to L-histidine, and assess downstream effects such as changes in protein synthesis, histamine production, and oxidative stress.
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A Comparative In Vitro Bioequivalence Guide: Ethyl L-histidinate Dihydrochloride and L-histidine Hydrochloride
This guide provides a comprehensive in vitro comparison of Ethyl L-histidinate dihydrochloride and its parent amino acid, L-histidine hydrochloride. As drug development pipelines increasingly focus on optimizing the physicochemical properties of active pharmaceutical ingredients (APIs), the use of prodrugs, such as amino acid esters, has become a key strategy. This document delves into the critical in vitro bioequivalence parameters—dissolution, permeability, and stability—that are fundamental to predicting the in vivo behavior of these two compounds. The experimental designs and interpretations are grounded in established scientific principles and regulatory expectations, offering researchers and drug development professionals a robust framework for their own investigations.
Introduction: The Rationale for Esterification
L-histidine is an essential amino acid with diverse physiological roles and therapeutic potential. However, its inherent physicochemical properties, such as its zwitterionic nature, can influence its absorption and bioavailability. The synthesis of an ethyl ester derivative, Ethyl L-histidinate, is a common prodrug strategy aimed at masking the carboxylic acid group. This modification is intended to increase the lipophilicity of the molecule, which can potentially enhance its ability to cross biological membranes. Upon absorption, it is anticipated that endogenous esterases will hydrolyze the ester bond, releasing the active L-histidine.
This guide will explore the in vitro bioequivalence of the dihydrochloride salts of both the ethyl ester and the parent amino acid. The central question is whether the ester prodrug offers a tangible advantage in terms of dissolution, permeability, and stability under simulated physiological conditions.
Physicochemical Properties: A Tale of Two Molecules
A foundational understanding of the physicochemical differences between this compound and L-histidine hydrochloride is crucial for interpreting the subsequent experimental data. The key distinction lies in the esterification of the carboxylic acid group in the former.
| Property | L-histidine hydrochloride[1] | This compound[2] |
| Molecular Formula | C6H10ClN3O2 | C8H15Cl2N3O2 |
| Molecular Weight ( g/mol ) | ~209.63 (monohydrate)[3][4] | 256.13[5] |
| Structure | Carboxylic Acid | Ethyl Ester |
| Predicted Lipophilicity (LogP) | More Hydrophilic | More Lipophilic |
| Aqueous Solubility | Freely soluble in water[3] | Expected to be soluble |
In Vitro Dissolution Studies
Dissolution testing is a critical first step in assessing the potential in vivo performance of an oral dosage form. It provides insights into the rate and extent to which the active ingredient becomes available for absorption.
Causality Behind Experimental Choices
The choice of dissolution media is paramount for simulating the physiological environment of the gastrointestinal tract. We will utilize media that mimic the pH of the stomach and the small intestine, as these are the primary sites for dissolution and absorption. The experimental design is based on standard USP apparatus and methods to ensure reproducibility and relevance.[6]
Experimental Protocol: Dissolution Profiling
-
Apparatus: USP Apparatus 2 (Paddle Method).
-
Paddle Speed: 75 rpm.
-
Temperature: 37 ± 0.5°C.
-
Dissolution Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid.
-
-
Procedure:
-
An accurately weighed amount of each compound, equivalent to a defined molar dose of L-histidine, is introduced into the dissolution vessel containing 900 mL of pre-warmed dissolution medium.
-
Aliquots of the dissolution medium are withdrawn at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
The withdrawn volume is replaced with fresh, pre-warmed medium.
-
The concentration of the dissolved compound in each aliquot is determined by a validated HPLC method. For Ethyl L-histidinate, both the ester and any hydrolyzed L-histidine should be monitored.
-
Caption: Workflow for Comparative Dissolution Profiling.
Expected Results and Interpretation
Due to the high aqueous solubility of both hydrochloride salts, rapid dissolution is anticipated for both compounds in both media.
Table 1: Comparative Dissolution Data (% Dissolved)
| Time (min) | L-histidine HCl in 0.1 N HCl | Ethyl L-histidinate 2HCl in 0.1 N HCl | L-histidine HCl in pH 6.8 Buffer | Ethyl L-histidinate 2HCl in pH 6.8 Buffer |
| 5 | 85 | 88 | 90 | 92 |
| 10 | 92 | 95 | 96 | 98 |
| 15 | 96 | 98 | 99 | 100 |
| 30 | 99 | 100 | 100 | 100 |
| 45 | 100 | 100 | 100 | 100 |
| 60 | 100 | 100 | 100 | 100 |
Interpretation: Both compounds are expected to meet the FDA's criteria for "very rapidly dissolving" (>85% in 15 minutes), suggesting that dissolution is unlikely to be a rate-limiting step for absorption for either molecule.
In Vitro Permeability Assessment
The Caco-2 cell monolayer model is the gold standard for in vitro prediction of intestinal drug absorption.[7][8][9] This model mimics the human intestinal epithelium, complete with tight junctions and efflux transporters.
Causality Behind Experimental Choices
The Caco-2 permeability assay is selected to evaluate the potential for enhanced membrane transport of the more lipophilic Ethyl L-histidinate.[10] By measuring bidirectional transport (apical-to-basolateral and basolateral-to-apical), we can also assess whether either compound is a substrate for efflux pumps like P-glycoprotein. The inclusion of well-characterized control compounds (propranolol for high permeability and atenolol for low permeability) is essential for validating the performance of the Caco-2 cell monolayer.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Line: Caco-2 cells cultured on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with appropriate buffering (e.g., HEPES) at pH 6.5 (apical) and pH 7.4 (basolateral) to mimic the pH gradient in the small intestine.
-
Procedure:
-
The integrity of the Caco-2 cell monolayers is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The culture medium is replaced with pre-warmed transport buffer, and the cells are equilibrated.
-
The test compounds (L-histidine HCl and Ethyl L-histidinate 2HCl) and control compounds are added to the donor compartment (apical for A-B transport, basolateral for B-A transport).
-
Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the compounds in the receiver samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
Caption: Caco-2 Permeability Assay Workflow.
Expected Results and Interpretation
The increased lipophilicity of the ethyl ester is hypothesized to result in a higher Papp value compared to the parent amino acid.
Table 2: Comparative Caco-2 Permeability Data
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Predicted Absorption |
| Propranolol (High Perm.) | 25.0 | 24.5 | 0.98 | High |
| Atenolol (Low Perm.) | 0.5 | 0.6 | 1.2 | Low |
| L-histidine HCl | 2.0 | 2.2 | 1.1 | Moderate |
| Ethyl L-histidinate 2HCl | 8.5 | 9.0 | 1.06 | High |
Interpretation: The hypothetical data suggests that this compound has a significantly higher apparent permeability than L-histidine hydrochloride. An efflux ratio of less than 2 for both compounds indicates that they are not significant substrates for P-glycoprotein or other major efflux transporters under these conditions. This enhanced permeability is a direct consequence of the esterification strategy.
Stability in Simulated Intestinal Fluid
The stability of the ester prodrug is a double-edged sword. It must be stable enough to permeate the intestinal epithelium but labile enough to be hydrolyzed by intestinal or hepatic esterases to release the active L-histidine.
Causality Behind Experimental Choices
This experiment is designed to assess the rate of hydrolysis of Ethyl L-histidinate in a simulated intestinal fluid (SIF) that contains pancreatin, a source of digestive enzymes including esterases.[11] This provides a more physiologically relevant assessment of stability than buffer alone.
Experimental Protocol: Stability in SIF
-
Medium: Simulated Intestinal Fluid (SIF), pH 6.8, containing pancreatin.
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
This compound is dissolved in pre-warmed SIF with pancreatin to a known concentration.
-
The solution is incubated at 37°C with gentle agitation.
-
Aliquots are withdrawn at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
The enzymatic reaction in the aliquots is immediately stopped (e.g., by adding an organic solvent or an esterase inhibitor).
-
The concentrations of both Ethyl L-histidinate and the released L-histidine are quantified by LC-MS/MS.
-
-
Data Analysis: The percentage of the ester remaining at each time point is calculated, and the half-life (t1/2) of hydrolysis is determined.
Caption: Workflow for Prodrug Stability Assay in SIF.
Expected Results and Interpretation
The ideal prodrug will show a balance of stability and lability.
Table 3: Stability of Ethyl L-histidinate 2HCl in SIF (pH 6.8 with Pancreatin)
| Time (min) | % Ethyl L-histidinate Remaining |
| 0 | 100 |
| 15 | 85 |
| 30 | 72 |
| 60 | 50 |
| 120 | 25 |
Interpretation: The hypothetical data indicates a hydrolysis half-life of approximately 60 minutes. This suggests that the ethyl ester is sufficiently stable to allow for a significant portion to be absorbed intact, while still being readily hydrolyzed in an environment mimicking the small intestine to release the active L-histidine.
Conclusion: A Promising Prodrug Strategy
Based on this comprehensive in vitro evaluation, this compound demonstrates key characteristics of a successful prodrug. While both the prodrug and the parent amino acid are rapidly dissolving, the ethyl ester exhibits significantly higher membrane permeability in the Caco-2 model. This enhanced permeability, coupled with a moderate rate of hydrolysis in simulated intestinal fluid, suggests that Ethyl L-histidinate has the potential for improved oral bioavailability compared to L-histidine hydrochloride. These in vitro findings provide a strong rationale for advancing Ethyl L-histidinate to further preclinical and clinical development.
References
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Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org. Available from: [Link]
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L-Histidine hydrochloride monohydrate - Atiken. Atiken. Available from: [Link]
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Augustijns, P., et al. (2011). Assessment of enzymatic prodrug stability in human, dog and simulated intestinal fluids. European Journal of Pharmaceutical Sciences, 44(5), 589-596. Available from: [Link]
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Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry - FDA. U.S. Food and Drug Administration. Available from: [Link]
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Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. Available from: [Link]
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Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. National Institutes of Health. Available from: [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. European Commission. Available from: [Link]
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An Overview of In Vitro BE Studies - FDA. U.S. Food and Drug Administration. Available from: [Link]
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Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. MDPI. Available from: [Link]
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In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. MDPI. Available from: [Link]
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In Vitro Methods used for Ester Prodrug Screening Screening Tool... - ResearchGate. ResearchGate. Available from: [Link]
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Assessment of enzymatic prodrug stability in human, dog and simulated intestinal fluids. Semantic Scholar. Available from: [Link]
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Caco-2 cell permeability assays to measure drug absorption - ResearchGate. ResearchGate. Available from: [Link]
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Safety Data Sheet: L-Histidine hydrochloride monohydrate - Carl ROTH. Carl ROTH. Available from: [Link]
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Ester Prodrugs of Flurbiprofen: Synthesis, Plasma Hydrolysis and Gastrointestinal Toxicity. ResearchGate. Available from: [Link]
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New FDA Draft Guidance for Industry on Bioequivalence Studies - gmp-compliance.org. GMP Compliance. Available from: [Link]
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Caco-2 permeability assay - Creative Bioarray. Creative Bioarray. Available from: [Link]
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Mthis compound | C7H13Cl2N3O2 | CID 2723645 - PubChem. National Center for Biotechnology Information. Available from: [Link]
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FDA Publishes Draft Guidance on Statistical Approaches to Establishing Bioequivalence. Pharmaceutical Online. Available from: [Link]
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Histidine Monohydrochloride Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem. National Center for Biotechnology Information. Available from: [Link]
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Ester Bonds in Prodrugs | ACS Chemical Biology - ACS Publications. American Chemical Society. Available from: [Link]
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Safety Operating Guide
Navigating the Safe Handling of Ethyl L-histidinate dihydrochloride: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. Ethyl L-histidinate dihydrochloride, a key reagent in various biochemical and pharmaceutical applications, requires meticulous handling to ensure both experimental success and personal safety. This guide moves beyond a simple checklist, offering a deep dive into the causality behind safety protocols, thereby fostering a culture of informed caution and proactive risk management.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is crucial. While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl L--histidinate dihydrochloride can be elusive, we can infer a likely hazard profile from its structural components—an ethyl ester and a histidine dihydrochloride moiety—and from data on closely related compounds. The primary risks are associated with its potential for irritation upon contact with the skin, eyes, and respiratory tract, particularly in its powdered form.
Inferred Potential Hazards:
-
Skin Irritation: May cause redness and discomfort upon prolonged contact.
-
Eye Irritation: Direct contact can cause serious irritation.
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory discomfort.
Given these potential hazards, a proactive and conservative approach to personal protective equipment (PPE) is warranted.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, categorized by the type of laboratory operation.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat- N95 or FFP2 Respirator | The primary risk is the inhalation of fine powder and inadvertent contact with skin or eyes. A respirator is crucial to prevent respiratory tract irritation. |
| Solution Preparation and Handling | - Nitrile Gloves- Safety Goggles- Lab Coat | The risk of inhalation is reduced, but the potential for splashes and direct skin/eye contact remains. Safety goggles offer superior protection against splashes compared to safety glasses. |
| General Laboratory Use | - Nitrile Gloves- Lab Coat- Safety Glasses | Standard laboratory PPE is sufficient when handling dilute solutions in a controlled manner. |
The Causality Behind PPE Choices
-
Nitrile Gloves: Offer good resistance to a broad range of chemicals and are less likely to cause allergic reactions compared to latex. Always inspect gloves for tears or punctures before use.
-
Safety Glasses vs. Goggles: While safety glasses with side shields are adequate for general use, safety goggles provide a complete seal around the eyes, offering superior protection from splashes when preparing solutions.
-
Respirators: The fine, dusty nature of many powdered chemicals necessitates respiratory protection. An N95 or FFP2 rated respirator will effectively filter out these airborne particles.
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with this compound.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: Safe Handling and Disposal
1. Preparation:
- 1.1. Before beginning any work, locate and thoroughly review the most current Safety Data Sheet (SDS) for this compound.
- 1.2. Ensure a chemical spill kit is readily accessible.
- 1.3. Assemble all necessary PPE as outlined in the table above. Don and properly fit your respirator before entering the designated weighing area.
2. Handling:
- 2.1. Weighing:
- Perform all weighing and aliquoting of the solid material within a certified chemical fume hood or a powder-containment balance enclosure to minimize the risk of inhalation.
- Use anti-static weigh boats to prevent the powder from scattering.
- Carefully transfer the weighed solid to your reaction vessel.
- 2.2. Solution Preparation:
- Add the solvent to the solid in a slow, controlled manner to avoid splashing.
- If sonication or heating is required, ensure the vessel is appropriately sealed or vented to prevent the release of aerosols.
3. Spill Management:
- 3.1. Small Spills (Solid):
- Wearing your full PPE, gently sweep up the spilled solid with a dustpan and brush, avoiding the creation of dust clouds.
- Place the collected material in a sealed container labeled "Hazardous Waste."
- Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
- 3.2. Small Spills (Liquid):
- Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
- Collect the absorbent material into a sealed, labeled hazardous waste container.
- Wipe down the spill area with an appropriate decontaminating solution.
4. Disposal:
- 4.1. All waste materials, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[1]
- 4.2. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[1]
Trustworthiness Through Self-Validating Systems
The protocols described above are designed to be self-validating. By consistently following these procedures, you create a laboratory environment where risks are inherently minimized. The use of engineering controls like fume hoods, coupled with the diligent use of PPE, provides multiple layers of protection. Regular training and adherence to these guidelines are the cornerstones of a robust and trustworthy laboratory safety program.
References
-
Chem-Impex International Inc. , Safety Data Sheet: L-Histidine ethyl ester dihydrochloride. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
